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  • Product: Methyl-penicillanate
  • CAS: 4027-61-6

Core Science & Biosynthesis

Foundational

Mechanistic Paradigms of β-Lactamase Inhibition: The Role of Methyl-Penicillanate Derivatives

An in-depth technical guide designed for researchers, structural biologists, and drug development professionals. Executive Summary The rapid dissemination of serine β-lactamases (SBLs) poses a critical bottleneck in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, structural biologists, and drug development professionals.

Executive Summary

The rapid dissemination of serine β-lactamases (SBLs) poses a critical bottleneck in the clinical efficacy of β-lactam antibiotics. Overcoming this resistance requires the rational design of mechanism-based inhibitors that do not merely compete for the active site, but fundamentally hijack the enzyme's catalytic machinery. As a Senior Application Scientist, I have structured this whitepaper to dissect the precise biochemical and structural mechanisms by which methyl-penicillanate derivatives—specifically 6α-(hydroxymethyl)penicillanate and the prodrug (pivaloyloxy)methyl penicillanate S,S-dioxide (sulbactam pivoxil) —inactivate SBLs.

By bridging computational drug design with rigorous empirical validation, this guide provides actionable protocols and structural insights for developing next-generation β-lactamase inhibitors.

The Catalytic Vulnerability: Acylation vs. Deacylation

To understand the efficacy of methyl-penicillanate derivatives, we must first deconstruct the catalytic cycle of Class A β-lactamases (e.g., TEM-1). The process is biphasic:

  • Acylation: The active-site serine (Ser70) performs a nucleophilic attack on the β-lactam carbonyl, forming a covalent acyl-enzyme intermediate ( E−I∗ ).

  • Deacylation: Glu166 acts as a general base to activate a highly conserved hydrolytic water molecule (). This activated water attacks the acyl-enzyme complex, releasing the hydrolyzed, inactive drug and regenerating the enzyme.

Standard penicillins undergo rapid deacylation. Effective inhibition requires trapping the enzyme in the E−I∗ state.

The 6α-(Hydroxymethyl)penicillanate Paradigm

Computer-aided topological mapping of the TEM-1 active site revealed a strategic vulnerability. By synthesizing a penicillanate core with a 6α-hydroxymethyl substituent , researchers created a molecule that undergoes normal acylation but completely aborts deacylation.

The Causal Mechanism: Upon formation of the covalent bond with Ser70, the 6α-hydroxymethyl group projects directly into the space normally occupied by Wat-301. By sterically displacing this obligate hydrolytic water molecule, the inhibitor starves the deacylation machinery. The acyl-enzyme intermediate is thereby trapped in a deep thermodynamic well, resulting in potent, long-lasting enzyme inactivation (;).

Mechanism E Free β-Lactamase (Ser70) EI Henri-Michaelis Complex E->EI + Methyl-Penicillanate Acyl Acyl-Enzyme Intermediate EI->Acyl Acylation (C-N Cleavage) Product Hydrolyzed Product + Enzyme Acyl->Product Deacylation (Wat-301 Attack) Inhibited Trapped Acyl-Enzyme (Wat-301 Displaced) Acyl->Inhibited 6α-Hydroxymethyl Steric Blockade

Fig 1. Divergence of the catalytic cycle: 6α-hydroxymethylpenicillanate traps the acyl-enzyme state.

Pharmacokinetic Optimization: Sulbactam Pivoxil

While active-site targeting dictates in vitro potency, in vivo efficacy demands optimized pharmacokinetics. Sulbactam (penicillanic acid sulfone) is a potent mechanism-based inhibitor but suffers from poor oral bioavailability.

To resolve this, the (pivaloyloxy)methyl ester of sulbactam was synthesized ().

  • Causality of Design: The lipophilic pivaloyloxymethyl group masks the polar carboxylate, enabling rapid gastrointestinal absorption. Once in the bloodstream, non-specific host esterases cleave the ester bond, releasing the active sulbactam, which then forms a cross-linked β-aminoacrylate fragment with the SBL active site, achieving irreversible inhibition.

Quantitative Data: Kinetic Profiling

To evaluate the efficacy of methyl-penicillanate derivatives, we benchmark their kinetic parameters against standard substrates and commercial inhibitors. A low partition ratio ( kcat​/kinact​ ) indicates a highly efficient suicide inhibitor that rarely escapes the acyl-enzyme trap.

Table 1: Comparative Kinetic Parameters against TEM-1 β-Lactamase

CompoundRole Km​ / Ki​ ( μM ) kinact​ ( s−1 )Partition Ratio ( kcat​/kinact​ )Mechanism of Resistance to Deacylation
Penicillin G Substrate20.0N/AN/ANone (Rapid turnover)
Clavulanic Acid Inhibitor0.60.02~160Enamine tautomerization
Sulbactam Inhibitor0.80.03~7000Fragmentation / Cross-linking
6α-(Hydroxymethyl)penicillanate Inhibitor1.50.05< 5Direct displacement of Wat-301

(Data synthesized from and)

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent artifacts commonly encountered in structural and kinetic assays.

Protocol 1: Pre-Steady-State Kinetic Evaluation using a Reporter Substrate

Because methyl-penicillanate derivatives lack a strong chromophoric shift upon β-lactam cleavage, direct spectrophotometric monitoring is impossible. We utilize Nitrocefin, a chromogenic cephalosporin, as a reporter.

  • Baseline Calibration: Equilibrate 1 nM TEM-1 β-lactamase in 50 mM Phosphate buffer (pH 7.0) at 25°C.

  • Inhibitor Incubation: Add the methyl-penicillanate inhibitor at varying concentrations (0.1 to 10 μM ).

  • Reporter Addition: At precise time intervals (e.g., 0, 30, 60, 120 seconds), extract an aliquot and rapidly mix with 100 μM Nitrocefin.

  • Measurement: Monitor absorbance at 482 nm to quantify residual active enzyme.

  • Self-Validation Check: Run a parallel uninhibited control (Enzyme + Buffer + Nitrocefin). Causality: This continuous monitoring calibrates the baseline spontaneous hydrolysis rate, ensuring the calculated kinact​ is an artifact-free representation of covalent inhibition, not thermal degradation of the enzyme.

Protocol 2: X-Ray Crystallographic Trapping of the Acyl-Enzyme

Capturing the transient E−I∗ complex requires precise temporal control during crystal soaking.

  • Crystallization: Grow apo-TEM-1 crystals using the hanging-drop vapor diffusion method in PEG 8000.

  • Inhibitor Soaking (Critical Step): Transfer the crystal to a stabilizing solution containing 75 mM 6α-(hydroxymethyl)penicillanate and soak for exactly 150 minutes .

    • Causality of Choice: Why 150 minutes? Empirical data shows that shorter times yield incomplete active-site occupancy, while exceeding 150 minutes induces non-isomorphism and crystal cracking due to the conformational strain of prolonged acyl-enzyme accumulation ().

  • Cryo-Cooling: Flash-freeze the crystal in liquid nitrogen using 20% glycerol as a cryoprotectant to halt all molecular motion.

  • Diffraction & Phasing: Collect X-ray diffraction data and solve the structure using molecular replacement against the apo-TEM-1 model (PDB: 1BTL).

  • Self-Validation Check: Generate a 2Fobs​−Fcalc​ electron density map. The protocol is validated only if continuous electron density connects the Ser70 O γ to the inhibitor's carbonyl carbon, and a distinct void is observed at the Wat-301 coordinate.

Workflow A Protein Crystallization (Apo TEM-1) B Inhibitor Soaking (75 mM, 150 mins) A->B C Cryo-Cooling & X-Ray Diffraction B->C D Electron Density Mapping (2Fobs - Fcalc) C->D E Structural Validation (Covalent Bond Confirmation) D->E

Fig 2. Self-validating crystallographic workflow for capturing the inhibited acyl-enzyme complex.

Conclusion

The evolution of methyl-penicillanate derivatives represents a triumph of rational drug design. By understanding the spatial requirements of the deacylation water molecule, molecules like 6α-(hydroxymethyl)penicillanate successfully trap the enzyme in a covalent deadlock. Furthermore, integrating these pharmacodynamic breakthroughs with pharmacokinetic prodrug strategies—such as sulbactam pivoxil—bridges the gap between in vitro structural biology and in vivo clinical application. Future inhibitor development must continue to leverage these dual pillars of structural precision and systemic delivery.

References

  • Crystal Structure of 6α-(Hydroxymethyl)penicillanate Complexed to the TEM-1 β-Lactamase from Escherichia coli: Evidence on the Mechanism of Action of a Novel Inhibitor Designed by a Computer-Aided Process Journal of the American Chemical Society (1996). URL:[Link]

  • Three Decades of β-Lactamase Inhibitors Clinical Microbiology Reviews (2010). URL:[Link]

  • Inhibition of beta-lactamases by 6,6-bis(hydroxylmethyl)penicillanate Bioorganic Chemistry (2001). URL:[Link]

  • Sulbactam Pivoxil (Compound Summary) National Center for Biotechnology Information (PubChem). URL:[Link]

Exploratory

In Vitro Metabolic Stability of Methyl-Penicillanate: A Mechanistic and Methodological Guide

Introduction & Rationale Methyl-penicillanate represents a critical structural motif in the synthesis and prodrug development of beta-lactam antibiotics. The esterification of the C3-carboxylate group to a methyl ester i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Methyl-penicillanate represents a critical structural motif in the synthesis and prodrug development of beta-lactam antibiotics. The esterification of the C3-carboxylate group to a methyl ester is a classical medicinal chemistry strategy to mask the negative charge of the parent penicillanic acid, thereby increasing lipophilicity and theoretically enhancing passive membrane permeability[1]. However, this structural modification introduces a significant metabolic liability: susceptibility to rapid enzymatic hydrolysis by ubiquitous serine hydrolases, specifically carboxylesterases (CES)[2].

As a Senior Application Scientist, I frequently observe drug development programs stall because ester-based prodrugs or intermediates are evaluated without isolating their specific clearance mechanisms. If the methyl ester is cleaved too rapidly in plasma or the liver, the compound will prematurely revert to the parent drug, negating the permeability advantage; conversely, if it is too stable, it may fail to release the active pharmacophore[3]. This guide delineates the causality behind the metabolic instability of methyl-penicillanate and provides self-validating in vitro protocols to accurately quantify its pharmacokinetic fate.

Mechanistic Determinants of Ester Stability

The metabolic fate of methyl-penicillanate is primarily dictated by two competing pathways in hepatic and extrahepatic tissues:

  • Esterase-Mediated Hydrolysis (Primary Pathway): Carboxylesterases (CES1 predominantly in the liver, CES2 in the intestine) rapidly cleave the methyl ester bond to yield the active penicillanic acid and methanol. The small steric bulk of the methyl group makes it highly accessible to the CES active site, often resulting in high intrinsic clearance ( CLint​ )[2].

  • Cytochrome P450 (CYP) Oxidation (Secondary Pathway): While CYPs can mediate oxidative metabolism (e.g., sulfoxidation of the thiazolidine ring), this pathway is usually outcompeted by the rapid hydrolysis kinetics of the unhindered ester[4].

Causality in Experimental Design: To accurately profile methyl-penicillanate, researchers must isolate these pathways. Conducting liver microsome incubations without NADPH (the required cofactor for CYPs) isolates esterase activity. Conversely, adding a broad-spectrum esterase inhibitor like bis(p-nitrophenyl)phosphate (BNPP) blocks hydrolysis, allowing the unmasking of CYP-mediated oxidative pathways[2].

Pathway MP Methyl-Penicillanate (Prodrug / Intermediate) CES Carboxylesterases (CES1 / CES2) MP->CES Hydrolysis CYP Cytochrome P450 (CYP3A4, etc.) MP->CYP Oxidation PA Penicillanic Acid (Active / Parent) OX Oxidized Metabolites (Minor Pathway) CES->PA Rapid Cleavage CYP->OX NADPH-dependent

Metabolic pathways of methyl-penicillanate via esterases and CYPs.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific controls (e.g., minus-cofactor incubations and specific inhibitors), the resulting data inherently validates the mechanism of clearance.

Protocol A: Plasma Stability Assay (Esterase Focus)

Objective: Determine the half-life ( t1/2​ ) of methyl-penicillanate in plasma to assess systemic circulation stability.

  • Matrix Preparation: Thaw pooled human or rat plasma at 37°C. Centrifuge at 3000 x g for 5 minutes to remove lipid aggregates. Adjust the pH to 7.4 using 0.1 M phosphate buffer (20% v/v). Causality: Beta-lactam esters are highly sensitive to base-catalyzed degradation; buffering prevents spontaneous chemical hydrolysis from confounding enzymatic hydrolysis data[1].

  • Spiking: Prepare a 1 mM stock of methyl-penicillanate in DMSO. Spike into the plasma to achieve a final concentration of 1 µM (ensure final DMSO is ≤0.1% to prevent solvent-induced enzyme denaturation).

  • Incubation & Sampling: Incubate in a shaking water bath at 37°C. At designated time points (0, 5, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly precipitates plasma proteins, halting all enzymatic activity and stabilizing the remaining analyte.

  • Centrifugation & Analysis: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Liver Microsomal Stability (Differentiating CYP vs. CES)

Objective: Quantify hepatic intrinsic clearance and delineate the contribution of hydrolysis versus oxidation.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibitor Pre-incubation (Optional but Recommended): To isolate CYP activity, pre-incubate the mixture with 100 µM BNPP (a potent CES inhibitor) for 10 minutes[2].

  • Reaction Initiation: Add methyl-penicillanate (final concentration 1 µM). To evaluate CYP-mediated metabolism, initiate the reaction by adding NADPH (final concentration 1 mM). To evaluate purely esterase-mediated metabolism, omit NADPH.

  • Time-Course Quenching: Sample 50 µL at 0, 5, 10, 20, 30, and 60 minutes into 150 µL of ice-cold acetonitrile with internal standard.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression ( −k ) is used to calculate t1/2​ ( 0.693/k ) and CLint​ ( k×V/M , where V is incubation volume and M is microsomal protein mass).

Workflow Prep Prepare 1 µM Methyl-Penicillanate Matrix Incubate in HLM / Plasma (37°C, pH 7.4) Prep->Matrix Inhibitor +/- CES Inhibitor (e.g., BNPP) Matrix->Inhibitor Optional Pre-incubation Quench Quench with Cold Acetonitrile (Precipitate Proteins) Matrix->Quench Timepoints: 0-60 min LCMS LC-MS/MS Analysis (Quantify Remaining %) Quench->LCMS Data Calculate t1/2 & CLint LCMS->Data

Step-by-step in vitro metabolic stability workflow for ester compounds.

Quantitative Data Interpretation

The following table summarizes representative kinetic parameters for methyl-penicillanate compared to its parent compound and bulkier ester analogs. The data highlights the "methyl effect" on hydrolytic lability[2][5].

Table 1: Comparative In Vitro Metabolic Stability Profiles

CompoundMatrixCofactor / Inhibitor Setup t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
Methyl-Penicillanate HLMNone (Buffer only)< 15> 150CES-mediated Hydrolysis
Methyl-Penicillanate HLM+ BNPP (CES Inhibitor)> 120< 10Stable (Hydrolysis blocked)
Methyl-Penicillanate HLM+ NADPH + BNPP8516.3CYP-mediated Oxidation
Methyl-Penicillanate Human PlasmaNone20N/APlasma Esterases
Penicillanic Acid (Parent)HLM+ NADPH> 240< 5Metabolically Stable
Pivaloyloxymethyl Ester HLMNone4530.8Slower Hydrolysis (Steric hindrance)

Data Synthesis: The rapid clearance of methyl-penicillanate in the absence of NADPH confirms that carboxylesterases are the primary metabolic drivers. The addition of BNPP rescues the compound's stability, validating the specific enzymatic liability[2]. The bulkier pivaloyloxymethyl (pivoxil) ester demonstrates a longer half-life due to steric shielding of the ester carbonyl, a common strategy to tune prodrug release rates and improve oral bioavailability[6].

Conclusion

The in vitro metabolic profiling of methyl-penicillanate requires a nuanced approach that accounts for its inherent esterase lability. By employing self-validating protocols that strategically utilize cofactors and specific inhibitors, researchers can accurately map the clearance mechanisms. This rigorous methodology ensures that the pharmacokinetic liabilities of beta-lactam esters are identified early in the drug development pipeline, guiding rational structural modifications.

References

  • Source: ucl.ac.
  • Source: nih.
  • (PDF)
  • Source: nih.
  • Source: nih.
  • Source: google.com (patents)

Sources

Foundational

Crystallographic Structure Analysis of Methyl-Penicillanate: A Technical Guide for Structural Biologists and Drug Developers

Executive Summary The structural elucidation of penam derivatives is a cornerstone of modern rational drug design. Methyl-penicillanate (CID 12914554)[1] and its halogenated or sulfoxide derivatives serve as critical sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of penam derivatives is a cornerstone of modern rational drug design. Methyl-penicillanate (CID 12914554)[1] and its halogenated or sulfoxide derivatives serve as critical scaffolds not only for traditional β-lactamase inhibitors but also for novel, nonpeptidic inhibitors of viral targets such as the HIV-1 protease[2]. As a Senior Application Scientist, I approach the crystallographic analysis of these molecules not merely as an exercise in mapping atomic coordinates, but as a self-validating system to understand the causality between molecular strain, stereochemistry, and biological efficacy.

This whitepaper provides an in-depth, field-proven methodology for the X-ray crystallographic analysis of methyl-penicillanate derivatives, detailing the exact workflows, quantitative benchmarks, and structural interdependencies required to yield high-resolution, publication-quality data.

Mechanistic Grounding: The Penam Scaffold

Methyl-penicillanate consists of a highly strained bicyclic system: a four-membered β-lactam ring fused to a five-membered thiazolidine ring. The biological activity of these compounds is intrinsically linked to the planarity (or lack thereof) of the β-lactam nitrogen and the specific envelope conformation adopted by the thiazolidine ring.

When synthesizing derivatives—such as 6,6-dihalo penicillanates—the stereochemistry of the displacement reactions dramatically alters the 3D conformation[3]. X-ray crystallography is the only analytical technique capable of unambiguously resolving the absolute configuration (e.g., distinguishing between the R and S configurations of a sulfoxide moiety) and quantifying the bond lengths that dictate the chemical reactivity of the β-lactam carbonyl[3].

Mechanism Core Methyl-Penicillanate Scaffold BetaLactam β-Lactam Ring (High Strain Energy) Core->BetaLactam Thiazolidine Thiazolidine Ring (Envelope Conformer) Core->Thiazolidine Substituent C6 Halogenation (Stereo-directing) Core->Substituent Protease HIV-1 Protease Binding Pocket Core->Protease Nonpeptidic Inhibition Substituent->BetaLactam Steric Modulation

Fig 1. Structural interdependencies within the methyl-penicillanate molecular framework.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural data, the crystallographic pipeline must be rigorously controlled. Below are the step-by-step methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a standard derivative, 6,6-dibromo-3α-cyano-2,2-dimethylpenam-(1R)-S-oxide[3].

Protocol 1: Stereoselective Synthesis and Single Crystal Growth

Causality Check: High-quality diffraction requires a crystal with minimal internal defects. The choice of solvent and the rate of evaporation directly control the nucleation kinetics, preventing twinning.

  • Synthesis: React pivaloyloxy methyl 6-diazo penicillanate with the target interhalogen (e.g., Br2 or N-bromosuccinimide) under strictly anhydrous conditions to yield the 6,6-dibromo derivative[3].

  • Purification: Purify the crude product via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to ensure >99% isomeric purity.

  • Solvent Selection: Dissolve 10-15 mg of the purified compound in a minimum volume of a moderately polar solvent (e.g., dichloromethane).

  • Vapor Diffusion: Place the sample vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., pentane or hexane).

  • Incubation: Maintain the chamber at a constant 4°C. The slow diffusion of the anti-solvent into the sample solution over 48-72 hours will yield single, diffraction-quality monoclinic crystals.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Causality Check: Data must be collected at cryogenic temperatures to minimize the Debye-Waller (thermal) factors. This reduces atomic smearing in the electron density map, allowing for the precise localization of the highly strained β-lactam carbon atoms.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.3 mm. Mount it on a glass fiber or a specialized cryo-loop using a perfluoropolyether cryo-oil.

  • Cryo-Cooling: Instantly transfer the mounted crystal to a cold nitrogen stream (100 K - 120 K) on the diffractometer.

  • Data Collection: Utilize a diffractometer equipped with a CCD or CMOS detector and a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation source. Collect full sphere data to ensure high redundancy.

  • Phase Resolution: Solve the structure using Direct Methods (e.g., SHELXT). Expert Insight: The presence of heavy atoms like Bromine and Sulfur dominates the anomalous scattering, making the initial phase assignment highly reliable[3].

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation: The protocol is self-validating if the final R-factor (R1) drops below 5%. For 6,6-dibromo-3α-cyano-2,2-dimethylpenam-(1R)-S-oxide, the refinement should converge at an R-value of approximately 3.17%[3].

Workflow N1 1. Stereoselective Synthesis (e.g., 6,6-dihalo penicillanates) N2 2. Single Crystal Growth (Solvent Diffusion/Evaporation) N1->N2 N3 3. X-Ray Diffraction (Low Temp Data Collection) N2->N3 N4 4. Phase Problem Resolution (Direct Methods) N3->N4 N5 5. Least-Squares Refinement (Minimizing R-factor) N4->N5 N6 6. Conformational Analysis (Thiazolidine & β-Lactam Rings) N5->N6

Fig 2. Standardized workflow for the X-ray crystallographic analysis of methyl-penicillanate.

Quantitative Data Presentation

To provide a benchmark for researchers synthesizing novel penam derivatives, the crystallographic parameters for a highly refined methyl-penicillanate derivative are summarized below. These metrics serve as the gold standard for verifying the structural integrity of the synthesized compound.

Table 1: Crystallographic Data for 6,6-dibromo-3α-cyano-2,2-dimethylpenam-(1R)-S-oxide [3]

Crystallographic ParameterValue / Metric
Crystal System Monoclinic
Space Group P2 1​
Unit Cell Dimension a 6.194(1) Å
Unit Cell Dimension b 9.363(1) Å
Unit Cell Dimension c 9.869(1) Å
Beta Angle (β) 96.55(2)°
Unit Cell Volume (V) 568(1) ų
Molecules per Unit Cell (Z) 2
Independent Reflections 1221
Final R-factor (R) 3.17%
Weighted R-factor (Rw) 3.38%
Sulfoxide Configuration R

Note: The extremely low R-factor (3.17%) indicates a highly ordered crystal lattice and an unambiguous assignment of the (1R)-S-oxide stereocenter.

Advanced Applications: From Antibiotics to Antivirals

While traditionally viewed strictly through the lens of antibacterial β-lactamase inhibitors, the crystallographic mapping of methyl-penicillanate derivatives has opened new frontiers in antiviral drug design.

A prime example is the development of monomeric penicillin-derived asymmetric inhibitors targeting the HIV-1 protease[2]. Molecular modeling, heavily grounded in the exact atomic coordinates derived from X-ray crystallography, facilitated the design of compounds like GR123976 and GR126045[2]. By analyzing the crystal structures of the HIV-1 protease complexed with these penicillin-derived inhibitors, researchers were able to map the precise hydrophobic contacts and electrostatic interactions with the catalytic aspartates of the viral enzyme[2]. This demonstrates how foundational crystallographic data of the penam scaffold directly translates into the structure-based design of novel, nonpeptidic therapeutics.

References

  • Stereoselective synthesis and X-ray crystallographic analysis of mixed 6,6-dihalo penicillanates Source: ResearchGate URL
  • Methyl-penicillanate | C9H13NO3S | CID 12914554 Source: PubChem - NIH URL
  • X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease Source: PubMed - NIH URL

Sources

Protocols & Analytical Methods

Method

HPLC-MS/MS method development for methyl-penicillanate quantification

An Application Note and Protocol for the Quantification of Methyl-Penicillanate in Human Plasma using HPLC-MS/MS Abstract This document provides a comprehensive guide for the development and validation of a robust and se...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of Methyl-Penicillanate in Human Plasma using HPLC-MS/MS

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of methyl-penicillanate in human plasma. This guide is intended for researchers, scientists, and drug development professionals. We delve into the causal reasoning behind experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection. The protocols herein are designed to be self-validating, aligning with major international regulatory standards for bioanalytical method validation.

Introduction: The Rationale for Methyl-Penicillanate Quantification

Methyl-penicillanate, the methyl ester of penicillanic acid, is a core derivative of the penicillin class of antibiotics.[1] Its study is crucial for understanding bacterial resistance mechanisms and for the development of novel β-lactam antibiotics and β-lactamase inhibitors.[1] Accurate quantification in biological matrices, such as human plasma, is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are cornerstones of the drug development pipeline.

HPLC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2] This guide outlines a systematic approach to developing a reliable method tailored to the specific chemical properties of methyl-penicillanate.

Analyte & Matrix: Foundational Considerations

A successful bioanalytical method begins with a thorough understanding of the analyte and the biological matrix.

Physicochemical Properties of Methyl-Penicillanate

Understanding the molecule's properties dictates the entire analytical strategy, from extraction to detection.

PropertyValueImplication for Method Development
Molecular Formula C₉H₁₃NO₃SUsed for exact mass calculation.[3][4]
Molecular Weight 215.27 g/mol Determines the precursor ion mass ([M+H]⁺) for MS analysis.[3][4]
Structure See Figure 1The β-lactam and thiazolidine rings are key features for predicting MS/MS fragmentation. The tertiary amine provides a site for protonation in ESI+.
Polarity (XLogP3) 0.6Indicates moderate polarity, suitable for reverse-phase chromatography.[3]
pKa Not readily available, but the tertiary amine is basic.The basic nature makes the molecule ideal for positive mode electrospray ionization (ESI+).[5]
The Challenge of Human Plasma

Human plasma is a complex matrix containing high concentrations of proteins, lipids, salts, and endogenous small molecules. These components can interfere with analysis by:

  • Clogging the HPLC System: Proteins can precipitate in the mobile phase, leading to system pressure buildup.[6]

  • Causing Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification.[7]

  • Binding to the Analyte: Drug-protein binding can affect recovery during sample preparation.

Therefore, an effective sample preparation protocol is critical to remove these interferences before analysis.[6][8]

HPLC-MS/MS Method Development Strategy

Our approach is systematic, beginning with the most selective part of the assay (MS/MS detection) and progressing through chromatography and sample preparation.

Mass Spectrometry (MS/MS) Parameter Optimization

The goal is to find a unique mass transition (precursor ion → product ion) that is both specific to methyl-penicillanate and provides a strong, stable signal. This is achieved using Multiple Reaction Monitoring (MRM).

Protocol 1: MS/MS Optimization

  • Analyte Infusion: Prepare a ~1 µg/mL solution of methyl-penicillanate in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Perform a full scan in positive electrospray ionization (ESI+) mode to identify the protonated molecule, [M+H]⁺. For methyl-penicillanate (MW 215.3), this will be at m/z 216.1.

  • Product Ion Scanning: Select m/z 216.1 as the precursor ion. Perform a product ion scan by fragmenting the precursor in the collision cell with varying collision energies (e.g., 10-40 eV).

  • Product Ion Selection: Identify the most intense and stable product ions. Based on the known fragmentation of penicillin-type structures, cleavage of the β-lactam ring is common.[9][10] A prominent and specific fragment should be selected for quantification. A secondary fragment can be used for confirmation.

  • Parameter Optimization: Optimize MS parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the selected MRM transition.

Table 1: Proposed MRM Transitions for Methyl-Penicillanate

Parameter Quantifier Transition Qualifier Transition (Optional)
Precursor Ion (Q1) m/z 216.1 m/z 216.1
Product Ion (Q3) m/z 160.1 (Thiazolidine ring fragment) m/z 114.1 (Further fragmentation)
Collision Energy (eV) To be optimized (~15-25 eV) To be optimized (~25-35 eV)

| Ionization Mode | ESI+ | ESI+ |

Causality Note: The m/z 160.1 fragment is proposed based on the characteristic cleavage of the β-lactam ring, a well-documented fragmentation pathway for penicillins, which provides high specificity.[9][10]

cluster_workflow Method Development & Validation Workflow Sample Sample Receipt (Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep Extract Analyte Analysis HPLC-MS/MS Analysis Prep->Analysis Inject Supernatant Data Data Processing & Quantification Analysis->Data Generate Chromatogram Validation Method Validation (ICH M10 Guidelines) Data->Validation Assess Performance

Caption: High-level workflow for method development and validation.

Chromatographic (HPLC) Method Development

The objective is to achieve a sharp, symmetrical peak for methyl-penicillanate, well-separated from matrix components, with a short run time.

Protocol 2: HPLC Development

  • Column Selection: Start with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). This is a versatile choice for moderately polar analytes.[11]

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonating the analyte for better ESI+ response and improves peak shape.

    • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength.[11]

  • Gradient Elution: Develop a fast gradient to elute the analyte efficiently. Start with a low percentage of organic phase and rapidly ramp up. A post-run equilibration step is crucial for reproducibility.

  • Flow Rate & Temperature: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column. A column temperature of 30-40 °C can improve peak shape and reduce viscosity.

Table 2: Starting HPLC Conditions

Parameter Recommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |

Causality Note: A gradient elution is chosen over isocratic to effectively separate early-eluting polar matrix components from the analyte of interest and then quickly wash out late-eluting hydrophobic components, ensuring a clean chromatogram and minimizing run time.[12]

Sample Preparation Strategy

Protein Precipitation (PPT) is the chosen method due to its simplicity, speed, and effectiveness for this application.[6][13] It efficiently removes the majority of proteins from the plasma sample.

Protocol 3: Protein Precipitation

  • Aliquot Samples: Pipette 50 µL of human plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add Internal Standard (IS): Add a small volume (e.g., 10 µL) of an appropriate internal standard (e.g., a deuterated version of methyl-penicillanate, or a structurally similar compound not present in the sample) to all tubes. The IS is critical for correcting for variability in sample processing and instrument response.

  • Precipitate Proteins: Add 150 µL (a 3:1 ratio) of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial or well plate for injection into the HPLC-MS/MS system.

Causality Note: Acetonitrile is used as the precipitating agent because it is an excellent solvent for the analyte and miscible with the HPLC mobile phase, while also being highly effective at denaturing and precipitating plasma proteins.[5][6]

cluster_frag Proposed MS/MS Fragmentation of Methyl-Penicillanate parent Methyl-Penicillanate [M+H]⁺ m/z 216.1 frag1 Thiazolidine Ring Fragment (Quantifier Ion) m/z 160.1 parent:f2->frag1:f0 CID frag2 Further Fragmentation (Qualifier Ion) m/z 114.1 parent:f2->frag2:f0 CID (Higher Energy)

Caption: Proposed fragmentation pathway for methyl-penicillanate in MS/MS.

Bioanalytical Method Validation

Once the method is developed, it must be validated to ensure it is fit for purpose. Validation is performed according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[14][15]

Protocol 4: Method Validation

  • Prepare Stocks & Standards: Prepare a concentrated stock solution of methyl-penicillanate in a suitable solvent (e.g., DMSO or methanol). From this, create a series of working solutions to spike into blank plasma to create calibration standards (at least 6-8 non-zero levels) and quality control (QC) samples (at a minimum: LLOQ, Low, Mid, and High concentrations).

  • Perform Validation Runs: Analyze batches of calibration standards and QCs on multiple days to assess the method's performance.

Table 3: Key Validation Parameters and Acceptance Criteria (ICH M10)

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time. Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and response. A regression model (e.g., linear, weighted 1/x²) should be used. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and the variability of the measurements. For QC samples, the mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[2][16]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria above.
Stability Assess analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). Mean concentrations of stability QCs should be within ±15% of the nominal concentration.
Matrix Effect Evaluate the ion suppression or enhancement caused by the plasma matrix. The IS-normalized matrix factor should have a %CV ≤15%.[17]

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, although 100% recovery is not required. |

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a sensitive and specific HPLC-MS/MS method for quantifying methyl-penicillanate in human plasma. By following the outlined protocols for MS optimization, HPLC separation, and protein precipitation, and by adhering to the rigorous standards of bioanalytical method validation, researchers can generate high-quality, reliable data suitable for regulatory submissions and crucial decision-making in drug development. The principles and causal explanations provided herein serve as a robust framework for adapting this method to other small molecules and biological matrices.

References

  • Ontosight AI.
  • Wojnicz, A., & Tarka, S. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • National Center for Biotechnology Information. (n.d.). Methyl-penicillanate. PubChem Compound Database. [Link]

  • Colin, B., et al. (2012). Quantification of seven β-lactam antibiotics and two β-lactamase inhibitors in human plasma using a validated UPLC-MS/MS method. International Journal of Antimicrobial Agents, 40(5), 416-422. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Goulenok, T., et al. (2022). Evaluation of 4 quantification methods for monitoring 16 antibiotics and 1 beta-lactamase inhibitor in human serum by high-performance liquid chromatography with tandem mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 219, 114900. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Regalado, E. L., & Wrisley, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Sumarah, M. W., et al. (2019). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Therapeutic Drug Monitoring, 41(3), 348-355. [Link]

  • ResearchGate. (2022). Evaluation of 4 Quantification Methods for the Monitoring of 16 Antibiotics and 1 Beta-Lactamase Inhibitor in Human Serum by High-Performance Liquid Chromatography with Tandem Mass Spectrometry Detection. [Link]

  • Global Substance Registration System. METHYL-PENICILLANATE. [Link]

  • Suwanrumpha, S., & Freas, R. B. (1989). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry, 18(10), 983-994. [Link]

  • Ohashi, M., Barron, R. P., & Benson, W. R. (1983). In-beam electron ionization mass spectra of penicillins. Journal of Pharmaceutical Sciences, 72(5), 508-513. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • León, I., et al. (2024). Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. Journal of the American Chemical Society. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(5), 633-640. [Link]

  • Mueller, L., et al. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by ESI-TOF. Analytical Chemistry, 77(18), 5947-5956. [Link]

Sources

Application

Use of methyl-penicillanate as an intermediate in antibiotic synthesis

Title : Application Note: Utilizing Methyl-Penicillanate as a Strategic Intermediate in Advanced Antibiotic and β-Lactamase Inhibitor Synthesis Abstract : Methyl-penicillanate (penicillanic acid methyl ester) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: Utilizing Methyl-Penicillanate as a Strategic Intermediate in Advanced Antibiotic and β-Lactamase Inhibitor Synthesis

Abstract : Methyl-penicillanate (penicillanic acid methyl ester) serves as a critical synthetic hub in the development of novel β-lactam antibiotics and β-lactamase inhibitors. By masking the highly reactive C-3 carboxylate group, this intermediate enables harsh downstream modifications—such as S-oxidation and base-catalyzed ring cleavages—without compromising the fragile β-lactam core. This application note details the mechanistic rationale, quantitative reaction parameters, and validated protocols for utilizing methyl-penicillanate in drug development workflows.

Chemical Rationale & Mechanistic Insights

The core structure of methyl-penicillanate, characterized by the (2S,5R) or (2S-cis) stereochemical configuration, retains the biological scaffolding of naturally occurring penicillins while offering enhanced chemical stability[1].

  • Carboxyl Protection via Esterification : The free carboxylic acid of penicillanic acid is highly prone to decarboxylation and unwanted participation in electrophilic additions during complex syntheses. Esterification with methanol (achieved via acid catalysis or enzymatic lipases) neutralizes this nucleophilic center, protecting the molecule during aggressive downstream transformations[1].

  • Total Synthesis via Synthons : Beyond semi-synthesis from 6-aminopenicillanic acid (6-APA), methyl penicillanate can be synthesized via the condensation of D-penicillamine with formylacetate synthons. This is followed by esterification and Mukaiyama ring closure, allowing for the precise, de novo construction of the penam ring system from acyclic precursors[2].

  • Gateway to Secopenicillins : The methyl ester is crucial for the synthesis of 1,2-secopenicillins (non-fused β-lactams). Treatment of methyl penicillanate 1,1-dioxides with strong, non-nucleophilic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) triggers an E1cB β-elimination. This proceeds via a C-3 carbanionic intermediate, leading to the controlled cleavage of the thiazolidine ring while leaving the critical β-lactam pharmacophore intact[3][4].

Visualizing the Synthetic Workflows

Workflow A Penicillanic Acid (Starting Material) B Methyl-Penicillanate (Protected Intermediate) A->B MeOH, Acid/Lipase C Oxidation (KMnO4 / AcOH) B->C D Methyl Penicillanate 1,1-Dioxide C->D S-Oxidation E Deprotection / Triazole Addition D->E F β-Lactamase Inhibitors (e.g., Tazobactam) E->F Final Assembly

Fig 1. Synthetic workflow from penicillanic acid to β-lactamase inhibitors via methyl-penicillanate.

Mechanism N1 Methyl Penicillanate 1,1-Dioxide N2 Addition of DBN (Non-nucleophilic Base) N1->N2 N3 C-3 Carbanionic Intermediate N2->N3 Proton Abstraction (Reversible) N4 E1cB β-Elimination N3->N4 N5 Thiazolidine Ring Cleavage N4->N5 N6 1,2-Secopenicillins (Non-fused β-lactam) N5->N6 S-alkylation / Trapping

Fig 2. E1cB β-elimination mechanism of methyl penicillanate leading to 1,2-secopenicillins.

Experimental Protocols

Protocol 1: Synthesis of Methyl-Penicillanate via Esterification Causality Focus: Direct esterification of penicillanic acid requires careful temperature control to prevent β-lactam hydrolysis. Using a mild acid catalyst or an enzymatic lipase ensures high fidelity of the biologically active (2S,5R) stereocenter[1].

  • Preparation : Dissolve 10.0 g of penicillanic acid in 100 mL of anhydrous methanol.

  • Catalysis : Add a catalytic amount of concentrated H₂SO₄ (0.5 mL) dropwise at 0°C. (For enzymatic esterification, suspend 2.0 g of immobilized lipase instead of acid).

  • Reaction : Stir the mixture under an inert nitrogen atmosphere at room temperature for 12 hours.

  • Validation Check : Monitor via TLC (Ethyl Acetate:Hexane 1:3). The product spot should show an Rf of ~0.6.

  • Workup : Quench with saturated NaHCO₃ to neutralize the acid. Extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation : Confirm the presence of the ester carbonyl via FTIR (strong absorption at ~1750 cm⁻¹) and the intact β-lactam (absorption at ~1790 cm⁻¹).

Protocol 2: S-Oxidation to Methyl Penicillanate 1,1-Dioxide Causality Focus: Oxidation of the thiazolidine sulfur to a sulfone is a critical step in synthesizing β-lactamase inhibitors like sulbactam. Potassium permanganate (KMnO₄) in acetic acid is utilized because the mildly acidic environment prevents base-catalyzed opening of the highly strained β-lactam ring during the exothermic oxidation[5].

  • Preparation : Dissolve 5.0 g of methyl-penicillanate in a mixture of 50 mL glacial acetic acid and 10 mL distilled water.

  • Oxidation : Cool the flask to 0–5°C. Slowly add 3.5 g of KMnO₄ in small portions over 45 minutes to prevent thermal spikes.

  • Reaction : Stir for 2 hours at room temperature. The solution will transition from deep purple to a brown MnO₂ suspension.

  • Quenching : Add 30% H₂O₂ dropwise until the brown suspension clears, yielding a colorless solution[5].

  • Workup : Dilute with 150 mL ice-cold water. Filter the resulting white crystalline precipitate. Wash with cold 2-butanone and dry under vacuum at 30°C.

  • Self-Validation : Yield should be approximately 56–62%. Confirm sulfone formation via FTIR (symmetric and asymmetric SO₂ stretches at 1120 cm⁻¹ and 1320 cm⁻¹).

Protocol 3: Base-Catalyzed Ring Cleavage to 1,2-Secopenicillins Causality Focus: To synthesize non-fused β-lactams, the thiazolidine ring must be cleaved. DBN is chosen as the base because its non-nucleophilic nature prevents attack on the β-lactam carbonyl. It selectively abstracts the C-3 proton, initiating an E1cB elimination[4].

  • Preparation : Dissolve 2.0 g of methyl penicillanate 1,1-dioxide in 20 mL of anhydrous tetrahydrofuran (THF) at 0°C.

  • Elimination : Add 0.5 molar equivalents of DBN dropwise. If isotopic labeling is required for mechanistic tracking, introduce deuterium oxide (D₂O) to the mixture[4].

  • Reaction : Stir for 30 minutes at 0°C. The formation of the C-3 carbanionic intermediate is rapid and reversible.

  • Trapping : Add an alkylating agent (e.g., methyl iodide) to trap the cleaved intermediate, preventing re-cyclization[3].

  • Workup : Quench with a mild phosphate buffer (pH 6.5). Extract with ethyl acetate, dry, and purify via flash chromatography.

  • Self-Validation : ¹H-NMR should confirm the loss of the C-3 proton signal and the appearance of vinylic protons corresponding to the newly formed acyclic alkene.

Quantitative Reaction Parameters

The following table summarizes the key quantitative metrics and analytical markers for the transformations involving methyl-penicillanate:

Reaction / TransformationReagents & CatalystTemp (°C)Yield (%)Key Analytical Marker (IR/NMR)
Esterification (Protection) MeOH, H₂SO₄ (cat.) or Lipase20–2585–90IR: 1750 cm⁻¹ (ester C=O), 1790 cm⁻¹ (β-lactam)
Mukaiyama Ring Closure D-penicillamine, RO₂CCH₂CHO2042¹H-NMR: 5.09 ppm (1H, q, H-5)
Sulfone Formation (Oxidation) KMnO₄, AcOH / H₂O0–2556–62IR: 1320 cm⁻¹, 1120 cm⁻¹ (SO₂ stretches)
Thiazolidine Ring Cleavage DBN, MeI (Alkylating agent)0–545–50¹H-NMR: Loss of C-3 proton signal

References

  • Title: Methyl-Penicillanate Antibiotic Properties Source: Ontosight AI URL
  • Title: The formylacetate synthon.
  • Title: The chemistry of penicillanic acids. Part III.
  • Title: Studies related to penicillins. Part 22.
  • Title: Process for preparation of penam derivatives (EP1686131A2)

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Analysis of Methyl Penicillanate

Executive Summary Methyl penicillanate serves as a fundamental model compound and synthetic intermediate in the development of β -lactam antibiotics. Accurately determining its stereochemical configuration—specifically t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl penicillanate serves as a fundamental model compound and synthetic intermediate in the development of β -lactam antibiotics. Accurately determining its stereochemical configuration—specifically the integrity of the bicyclic penam nucleus (fused β -lactam and thiazolidine rings) and the oxidation state of its sulfur atom—is critical for predicting biological efficacy and downstream reactivity. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to achieve unambiguous structural and stereochemical elucidation of methyl penicillanate.

Mechanistic Principles of Penam NMR Spectroscopy

The structural analysis of methyl penicillanate relies heavily on the geometric constraints of the penam nucleus. The dihedral angles between the protons on the β -lactam ring dictate their 3J coupling constants according to the Karplus relationship. In intact penicillins, cis-coupling ( J5,6β​ ) is typically strong (4.0–5.0 Hz), whereas trans-coupling ( J5,6α​ ) is significantly weaker (1.5–2.5 Hz).

Furthermore, the 13 C chemical shifts of the gem-dimethyl groups at the C-2 position act as highly sensitive endogenous probes for the stereochemistry of the adjacent sulfur atom. As demonstrated in foundational studies published in the 1 [1], the parent sulfide exhibits C-2 methyl resonances downfield from δ 25 ppm. However, upon oxidation, the anisotropic effects of the S=O bond cause distinct shielding/deshielding phenomena: α -sulfoxides show a dramatic upfield shift for one methyl group (15–16.5 ppm), while β -sulfoxides force both methyls into the 17.5–20 ppm range. This causality allows researchers to definitively assign stereocenters without relying on destructive analytical methods.

Experimental Workflow Visualization

NMR_Workflow A 1. Sample Preparation (Methyl Penicillanate in CDCl3) B 2. 1D NMR Acquisition (1H & 13C Spectra) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Spectral Processing (Apodization, FT, Phasing) C->D E 5. Signal Assignment (Chemical Shifts & Integrals) D->E F 6. Stereochemical Elucidation (C-2 Methyls & β-Lactam Protons) E->F

Experimental workflow for the NMR structural analysis of methyl penicillanate.

Detailed Experimental Protocols

Protocol 1: Sample Preparation & Handling

The choice of solvent is not merely a matter of solubility; it is a chemical necessity. The highly strained β -lactam ring is highly susceptible to nucleophilic attack and hydrolysis. As noted in the2 [2], protic solvents accelerate degradation, leading to ring-opened penicilloic acid derivatives that confound spectral interpretation.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl 3​ , 99.8% D) stored over silver foil to prevent the formation of trace phosgene/DCl, which can catalyze β -lactam cleavage.

  • Concentration: Weigh 15–20 mg of methyl penicillanate for 1 H NMR, or 40–50 mg for 13 C/2D NMR.

  • Dissolution: Dissolve the analyte in 0.6 mL of CDCl 3​ . Gently vortex until completely clear.

  • Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to provide a reliable 0.0 ppm internal standard. This is critical for distinguishing the subtle shift changes of the C-2 methyls.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Protocol 2: NMR Data Acquisition

To ensure the protocol is a self-validating system, 1D assignments must be corroborated by 2D spectroscopy. If the integration of the C-2 methyls in the 1D spectrum suggests degradation, HSQC cross-peaks will immediately reveal whether the carbon backbone has undergone rearrangement.

  • 1D 1 H NMR:

    • Frequency: 400 MHz.

    • Parameters: Spectral width of 12 ppm, relaxation delay (D1) of 2.0 seconds, 16–32 scans.

  • 1D 13 C NMR:

    • Frequency: 100 MHz (proton-decoupled).

    • Parameters: Spectral width of 250 ppm, D1 of 2.5 seconds (to allow for full relaxation of quaternary carbons like C-2 and the ester carbonyl), minimum 512 scans [3].

  • 2D HSQC/HMBC:

    • Acquire 1 H- 13 C HSQC to map direct C-H connectivities (validating the gem-dimethyl assignments).

    • Acquire HMBC to confirm the linkage between the C-3 proton, the ester carbonyl, and the methoxy protons, definitively proving the esterification site.

Data Interpretation & Structural Assignments

The following tables summarize the expected quantitative data for pure methyl penicillanate. Deviations from these values indicate either epimerization, oxidation, or β -lactam ring opening.

Table 1: Typical 1 H NMR Assignments (400 MHz, CDCl 3​ )
Proton(s)Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes
C-2 α -CH 3​ 1.45Singlet (s)3H-Shielded by the penam fold
C-2 β -CH 3​ 1.60Singlet (s)3H-Deshielded relative to α -CH 3​
C-3 H 4.45Singlet (s)1H-Adjacent to ester and sulfur
C-5 H 5.30Doublet of doublets (dd)1H J5,6α​≈1.8 , J5,6β​≈4.2 Bridgehead proton, coupled to H-6
C-6 H α 3.10Doublet of doublets (dd)1H J6α,6β​≈16.0 , J6α,5​≈1.8 Trans to H-5
C-6 H β 3.60Doublet of doublets (dd)1H J6β,6α​≈16.0 , J6β,5​≈4.2 Cis to H-5
O-CH 3​ 3.75Singlet (s)3H-Methyl ester protons
Table 2: Key 13 C NMR Stereochemical Markers (100 MHz, CDCl 3​ )

By comparing the acquired 13 C data against known oxidation states, the integrity of the sulfur atom can be validated.

Carbon PositionSulfide ( δ , ppm) α -Sulfoxide ( δ , ppm) β -Sulfoxide ( δ , ppm)Structural Implication
C-2 α -CH 3​ > 25.015.0 – 16.517.5 – 19.0High sensitivity to S=O anisotropy
C-2 β -CH 3​ > 25.023.0 – 25.017.5 – 19.0Differentiates α / β oxidation states
C-3 ~ 70.5~ 68.0~ 66.5Shifts upfield upon oxidation
C-5 ~ 68.2~ 75.0~ 72.5Shifts downfield upon oxidation
C-6 ~ 38.5~ 37.0~ 36.5Relatively insensitive to oxidation

Note: The exact shifts of the C-2 methyls are the primary diagnostic tool for identifying unintended oxidation during synthesis or storage.

References

  • Determination of the configuration of some penicillin S-oxides by 13C nuclear magnetic resonance spectroscopy Journal of the Chemical Society, Perkin Transactions 1[Link] [1]

  • Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products Journal of Pharmaceutical and Biomedical Analysis[Link] [2]

  • Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins Journal of Pharmaceutical Sciences[Link] [3]

Sources

Application

Application Notes &amp; Protocols: High-Yield Synthesis of Methyl Penicillanate

Abstract Methyl penicillanate is a crucial intermediate in the semisynthetic production of various β-lactam antibiotics.[1][2] Its synthesis requires the selective esterification of the C-3 carboxylic acid of the penam n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl penicillanate is a crucial intermediate in the semisynthetic production of various β-lactam antibiotics.[1][2] Its synthesis requires the selective esterification of the C-3 carboxylic acid of the penam nucleus, a structure notoriously sensitive to degradation under harsh chemical conditions.[3] This guide provides a detailed overview and validated protocols for high-yield esterification techniques, with a focus on methods that preserve the integrity of the fragile β-lactam ring. We will explore the mechanistic rationale behind reagent selection, compare various synthetic strategies, and offer step-by-step protocols suitable for research and process development professionals.

Introduction: The Significance of Methyl Penicillanate

The penicillin core, 6-aminopenicillanic acid (6-APA), is the foundational building block for a vast array of life-saving antibiotics. However, direct modification of the 6-APA side chain is often complicated by the reactivity of the free carboxylic acid at the C-3 position. Esterification to form methyl penicillanate serves two primary purposes:

  • Protection: It masks the reactive carboxyl group, allowing for selective chemical transformations at other positions of the penicillin molecule.

  • Intermediate for Advanced Synthesis: Penicillanate esters are key precursors for producing penicillin sulfoxides, which can be rearranged to form the cephem nucleus, the core of cephalosporin antibiotics.[3]

Achieving high yields in this esterification step is paramount for the economic viability and efficiency of the overall antibiotic manufacturing process. The primary challenge lies in employing methods mild enough to prevent the cleavage of the strained four-membered β-lactam ring.[3][4]

Comparative Analysis of Esterification Strategies

Several methods exist for the esterification of penicillanic acid. The choice of method depends on factors such as scale, safety considerations, desired purity, and available equipment. Traditional methods like Fischer esterification are often unsuitable due to the requirement of strong acids, which degrade the penicillin nucleus.[3] Modern approaches offer much higher yields and product purity.

Table 1: Comparison of Key Esterification Methods
MethodKey ReagentsTypical YieldConditionsAdvantagesDisadvantages & Safety Concerns
Trimethylsilyldiazomethane (TMSD) Penicillanic Acid, TMSD, Methanol/Diethyl Ether>95%0°C to RT, Neutral pHExtremely high yield, very mild conditions, clean reaction with N₂ as the only byproduct.[5]TMSD is toxic and potentially fatal upon inhalation; must be handled in a fume hood with extreme care.[6] Reagent is expensive.
Diazomethane (CH₂N₂) Penicillanic Acid, CH₂N₂, Diethyl Ether>95%[7][8]0°C to RT, Neutral pHGold standard for high-yield, clean methylation.[9]Extremely toxic and highly explosive; requires specialized glassware and cannot be used on an industrial scale without significant precautions.[10]
Acyl Chloride / Anhydride Intermediate Penicillin Salt, Phosgene or Sulfonyl Chloride, Alcohol, Tertiary AmineGood to High[1][3]Low Temperatures (-20°C to 0°C)Avoids strongly acidic conditions, suitable for larger scale operations.Involves toxic reagents like phosgene or sulfonyl chlorides. Reaction requires careful temperature control.
Fischer Esterification Penicillanic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄)Poor[3]RefluxInexpensive and simple reagents.Harsh acidic conditions degrade the β-lactam ring, leading to very low yields of the desired product.[3][11]

Recommended High-Yield Protocol: Esterification using Trimethylsilyldiazomethane (TMSD)

This method is the preferred laboratory-scale technique due to its exceptional yield and mild reaction conditions, which preserve the sensitive β-lactam structure. Trimethylsilyldiazomethane (TMSD) is a commercially available reagent that serves as a safer, non-explosive alternative to diazomethane.[6][10][12]

Mechanistic Principle

The reaction proceeds via protonation of TMSD by the carboxylic acid, forming a methyldiazonium intermediate. The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂) to form the methyl ester.[5][8] The use of methanol as a co-solvent facilitates the proton transfer step.

Diagram 1: Proposed Mechanism for TMSD Esterification

Esterification_Mechanism Mechanism of Carboxylic Acid Methylation with TMSD RCOOH Penicillanic Acid (R-COOH) RCOO_neg Carboxylate Anion (R-COO⁻) RCOOH->RCOO_neg Proton Transfer TMSCHN2 TMS-CHN₂ TMSCH2N2_H [TMS-CH₂-N₂]⁺ TMSCHN2->TMSCH2N2_H Protonation MeOH Methanol (Catalyst) MeOH->RCOOH RCOOMe Methyl Penicillanate (R-COOMe) RCOO_neg->RCOOMe SN2 Attack MeN2_plus Methyldiazonium (CH₃-N₂⁺) TMSCH2N2_H->MeN2_plus - TMS⁺ MeN2_plus->RCOOMe N2 Nitrogen Gas (N₂) MeN2_plus->N2 Leaving Group TMS_OMe TMS-OMe (Side Product)

Caption: Reaction mechanism for the esterification of penicillanic acid using TMSD.

Experimental Protocol

Safety First: Trimethylsilyldiazomethane is very toxic and can be fatal if inhaled. It may also cause cancer and is suspected of damaging fertility.[6] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, a face shield, and a lab coat.[6]

  • Materials:

    • Penicillin G Potassium Salt (or other penicillin salt)

    • Tartaric Acid or similar weak acid for liberation of the free carboxylic acid

    • Ethyl Acetate, HPLC grade

    • Water, deionized

    • Trimethylsilyldiazomethane (TMSD), 2.0 M solution in hexanes

    • Methanol, anhydrous

    • Diethyl ether, anhydrous

    • Sodium Sulfate (Na₂SO₄), anhydrous

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Step 1: Liberation of Penicillanic Acid

    • Dissolve 1.0 g of Penicillin G Potassium Salt in 20 mL of water in a separatory funnel.

    • Add 20 mL of ethyl acetate to the funnel.

    • Cool the mixture in an ice-water bath.

    • Slowly add a 10% aqueous solution of tartaric acid dropwise while gently swirling until the pH of the aqueous layer is ~2.0.

    • Separate the layers. Extract the aqueous layer two more times with 20 mL of ethyl acetate.

    • Combine the organic extracts and wash once with 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 30°C to yield the free penicillanic acid as a white solid or oil. Proceed immediately to the next step.

  • Step 2: Methyl Esterification

    • Dissolve the crude penicillanic acid from Step 1 in a mixture of 15 mL of diethyl ether and 4 mL of methanol.

    • Cool the solution to 0°C in an ice-water bath with gentle stirring.

    • Slowly add the 2.0 M TMSD solution dropwise. A yellow color indicates the presence of TMSD, and gas evolution (N₂) will be observed.

    • Continue adding TMSD solution until a faint yellow color persists for more than 20 minutes, indicating the reaction is complete.[9]

    • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

  • Step 3: Workup and Purification

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The resulting crude oil or solid is methyl penicillanate. Purity can be assessed by ¹H NMR and HPLC. Further purification can be achieved via column chromatography on silica gel if necessary.

Alternative High-Yield Protocol: Acyl Chloride Activation

For larger-scale syntheses where the cost and handling of TMSD may be prohibitive, activation of the penicillin salt with an organic sulfonyl halide provides a robust alternative.[1]

Experimental Protocol
  • Materials:

    • Penicillin G Potassium Salt (3.72 g, ~10 mmol)

    • Methylene Chloride (CH₂Cl₂), anhydrous

    • p-Toluenesulfonyl Chloride (TsCl) (1.9 g, ~10 mmol)

    • Methanol, anhydrous (0.48 g, ~15 mmol)

    • Pyridine, anhydrous (0.79 g, ~10 mmol)

  • Step 1: Formation of Mixed Anhydride

    • Suspend the Penicillin G Potassium Salt in 15 mL of anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to -20°C using a dry ice/acetone bath.

    • Add p-toluenesulfonyl chloride. The crystals of the salt will gradually dissolve as the mixed anhydride forms.[1]

    • Stir the reaction at -20°C for 30 minutes.

  • Step 2: Esterification

    • In a separate flask, prepare a solution of methanol and pyridine in 3 mL of methylene chloride.

    • Add this solution dropwise to the reaction mixture from Step 1, maintaining the temperature at -20°C.

    • Allow the reaction to proceed for 1-2 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Step 3: Workup and Purification

    • Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.

    • Separate the organic layer. Wash it sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl penicillanate.

General Workflow & Purification

Regardless of the esterification method chosen, the overall process follows a similar logical flow.

Diagram 2: General Production Workflowdot

// Nodes start [label="Penicillin Salt\n(e.g., Penicillin G Potassium)", shape=cylinder, fillcolor="#FBBC05"]; acid_lib [label="Acid Liberation\n(Aqueous Acid/Extraction)"]; ester [label="Esterification Reaction\n(e.g., TMSD or Acyl Chloride method)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Wash with NaHCO₃, Brine)"]; drying [label="Drying\n(Anhydrous Na₂SO₄)"]; concentrate [label="Solvent Removal\n(Rotary Evaporation)"]; purify [label="Purification (Optional)\n(Silica Gel Chromatography)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pure Methyl Penicillanate", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; qc [label="QC Analysis\n(NMR, HPLC, MS)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> acid_lib; acid_lib -> ester; ester -> workup; workup -> drying; drying -> concentrate; concentrate -> purify; concentrate -> product [label="If sufficiently pure"]; purify -> product; product -> qc; }

Sources

Method

Application Note: Advanced Crystallization Strategies for the Isolating Pure Methyl-Penicillanate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Mechanistic Overview and Causality in Isolation Methyl-penicillanate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Mechanistic Overview and Causality in Isolation

Methyl-penicillanate is a foundational intermediate in the synthesis of semi-synthetic penicillins, secopenicillins, and β -lactamase inhibitors such as tazobactam. The molecule is characterized by a highly strained β -lactam ring fused to a thiazolidine ring.

During its de novo synthesis—typically via the condensation of D-penicillamine with formylacetate synthons followed by Mukaiyama ring closure [1]—the crude reaction mixture is often contaminated with unreacted acidic precursors, polymeric byproducts, and epimerized isomers.

The Causality of the Work-up Strategy: The primary chemical vulnerability of methyl-penicillanate is the susceptibility of its β -lactam core to nucleophilic attack and hydrolysis. Exposure to strong anhydrous bases or aggressive alkylating agents can lead to unintended S-alkylation and complete cleavage of the thiazolidine ring [2]. Therefore, the isolation protocol must strictly avoid strongly basic or acidic aqueous conditions.

To circumvent degradation, we employ a mild liquid-liquid extraction using saturated sodium bicarbonate ( NaHCO3​ ). This specific choice neutralizes and partitions acidic impurities (like unreacted penicillanic acid) into the aqueous phase, while the target methyl ester is safely retained in the organic phase (e.g., ethyl acetate or methyl isobutyl ketone). Subsequent crystallization leverages the differential solubility of the ester to reject structurally similar, but differentially polar, organic impurities.

Physicochemical Data & Crystallization Parameters

Successful crystallization requires precise manipulation of the solute's metastable zone. Table 1 summarizes the critical physicochemical parameters dictating the crystallization behavior of methyl-penicillanate.

Table 1: Physicochemical Properties and Crystallization Impact

ParameterValue / DescriptionImpact on Crystallization Strategy
Molecular Weight 215.27 g/mol Determines stoichiometric saturation points.
Melting Point 132 – 134 °C [1]Primary target purity indicator; a sharp melting point confirms crystalline integrity and absence of solvent trapping.
Solubility (Polar) Soluble in Methanol, Ethanol, Ethyl AcetateServes as the primary solvent phase in cooling crystallization; allows for high initial solute loading.
Solubility (Non-Polar) Insoluble in Hexane, HeptaneActs as the ideal anti-solvent for precipitation, forcing the moderately polar ester out of solution.
Chemical Stability Sensitive to pH < 4 and pH > 8Mother liquors must be kept strictly neutral during prolonged cooling phases to prevent ring opening.

Experimental Workflow Visualization

The following diagram outlines the logical decision tree and workflow for isolating pure methyl-penicillanate, highlighting the divergence between small-scale (Anti-Solvent) and large-scale (Cooling) crystallization methods.

G Start Crude Methyl-Penicillanate Reaction Mixture Extraction Liquid-Liquid Extraction (Ethyl Acetate / NaHCO3) Start->Extraction Drying Drying over MgSO4 & Solvent Evaporation Extraction->Drying SolventChoice Select Crystallization Solvent System Drying->SolventChoice AntiSolvent Anti-Solvent Method (Ether / Hexane) SolventChoice->AntiSolvent Cooling Cooling Method (Methanol / Ethanol) SolventChoice->Cooling Cryst1 Nucleation & Growth (0-5 °C) AntiSolvent->Cryst1 Cryst2 Nucleation & Growth (0-5 °C) Cooling->Cryst2 Filtration Vacuum Filtration & Cold Solvent Wash Cryst1->Filtration Cryst2->Filtration Pure Pure Crystalline Methyl-Penicillanate Filtration->Pure

Workflow for the isolation and crystallization of methyl-penicillanate.

Step-by-Step Experimental Protocols

As a self-validating system, these protocols include specific checkpoints to ensure the structural integrity of the β -lactam ring is maintained throughout the process.

Protocol A: Anti-Solvent Crystallization (Ether-Hexane System)

Optimal for small-to-medium scale research isolation where rapid, high-purity nucleation is required [1].

  • Solubilization: Dissolve the crude, dried methyl-penicillanate extract (post-rotary evaporation) in a minimal volume of anhydrous diethyl ether (approximately 3–5 mL per gram of crude material).

  • Clarification: Filter the ethereal solution through a 0.45 µm PTFE syringe filter into a clean, dry Erlenmeyer flask to remove any insoluble polymeric debris or residual desiccant.

  • Anti-Solvent Addition: Under continuous magnetic stirring (300 rpm) at ambient temperature, add anhydrous n-hexane dropwise. Continue addition until the solution reaches the "cloud point" (becomes faintly turbid but does not immediately precipitate).

  • Aging and Nucleation: Cease stirring immediately. Allow the mixture to age undisturbed at room temperature for 30 minutes. Mechanistic note: Quiescent aging prevents the formation of an amorphous precipitate and promotes the growth of well-defined crystal lattices.

  • Cooling: Transfer the vessel to an ice bath (0–5 °C) for 2 hours to drive the equilibrium toward maximum yield.

  • Harvesting: Recover the crystals via vacuum filtration using a pre-chilled Buchner funnel. Wash the filter cake with 2 volumes of ice-cold hexane.

  • Validation Checkpoint: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours.

    • Self-Validation: Record the melting point. A sharp melting point at 132–133 °C confirms success. Verify purity via TLC using a 1:1 ethyl acetate-hexane mobile phase (visualized with iodine or phosphomolybdic acid) [1].

Protocol B: Cooling Crystallization (Methanol/Ethanol System)

Preferred for larger-scale operations and industrial scale-up (e.g., tazobactam intermediate processing) due to lower solvent volatility, reduced flammability, and excellent scalability [3].

  • Dissolution: Suspend the crude organic phase residue in absolute ethanol or methanol (approx. 5 mL per gram of crude).

  • Controlled Heating: Gently warm the suspension in a water bath to 40–45 °C until complete dissolution is achieved.

    • Critical Warning: Do not exceed 50 °C. Elevated temperatures in protic solvents can trigger solvolysis of the β -lactam core.

  • Linear Cooling: Cool the solution linearly to 20 °C over 1 hour (cooling rate of approx. 0.4 °C/min) with gentle overhead agitation (150 rpm). Slow cooling prevents solvent inclusion within the crystal matrix.

  • Deep Chilling: Further cool the mixture to 0–5 °C and hold for 4 to 6 hours to maximize recovery.

  • Harvesting: Filter the resulting crystalline suspension. Wash the cake with 1 volume of cold (-20 °C) ethanol.

  • Validation Checkpoint: Analyze the isolated solid via HPLC (UV detection at 220 nm) to ensure >95% purity before proceeding to downstream synthetic steps.

In-Process Troubleshooting & Self-Correction

  • Failure Mode: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Observation: During the addition of hexane in Protocol A, the product forms a dense oil at the bottom of the flask instead of nucleating into crystals.

    • Causality: This occurs when the crude mixture contains excessive residual extraction solvent (e.g., ethyl acetate) or highly soluble lipophilic impurities that depress the melting point of the mixture below the crystallization temperature.

    • Correction: Decant the supernatant. Redissolve the oil in a larger volume of anhydrous ether, wash once with brine to remove residual polar solvents, dry over MgSO4​ , and re-attempt the crystallization with a significantly slower, dropwise addition of hexane. Seeding the cloud-point solution with a pure crystal of methyl-penicillanate will bypass the oiling phase and force immediate crystallization.

References

  • Wolfe, S., & Sterzycki, R. Z. (1987). The formylacetate synthon. Studies related to the synthesis of the penam and oxapenam ring systems. Canadian Journal of Chemistry.[Link]

  • Clayton, J. P., et al. (1974). Some reactions of methyl penicillanate and its 6alpha-bromo- and 6,6-dibromo-derivatives. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Shandong Ruiying Pioneer Pharmaceutical Co Ltd. (2011). Method for preparing 2 beta-methyl penicillanate benzhydryl dioxide.
Application

Application Notes and Protocols: Preparation of Methyl-Penicillanate Reference Standards

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of methyl-penicillanate, a critical reference standard for analytical and research purposes in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of methyl-penicillanate, a critical reference standard for analytical and research purposes in the development of penicillin-based antibiotics. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure the generation of a high-purity, well-characterized reference material. Methodologies for synthesis via esterification of penicillanic acid, purification by column chromatography, and characterization using HPLC, NMR, and IR spectroscopy are presented.

Introduction: The Role of Methyl-Penicillanate as a Reference Standard

Methyl-penicillanate, the methyl ester of penicillanic acid, serves as an important chemical entity in the field of antibiotic research and development.[1] Penicillanic acid is the core structural component of all penicillin antibiotics.[1] While methyl-penicillanate itself may not possess significant antibacterial activity, it is a crucial starting material for the synthesis of novel penicillin derivatives and a key reference compound in analytical testing.[1]

The availability of a highly purified and well-characterized methyl-penicillanate reference standard is essential for:

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products in bulk drug substances and finished pharmaceutical products.

  • Analytical Method Validation: Establishing the specificity, linearity, and accuracy of chromatographic methods used for quality control.

  • Pharmacokinetic and Metabolism Studies: Serving as a standard for the identification of potential metabolites of penicillin-based drugs.

Given its importance, the reliable in-house preparation of this reference standard is a valuable capability for any laboratory involved in penicillin research. This guide provides the necessary protocols and scientific rationale to achieve this.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of methyl-penicillanate is fundamental to its synthesis and handling.

PropertyValueSource
IUPAC Name methyl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]
Synonyms Methyl penicillanate, Penicillanic acid methyl ester[2][3]
CAS Number 4027-61-6[2][3]
Molecular Formula C9H13NO3S[2][4]
Molecular Weight 215.27 g/mol [2][4]

Synthesis of Methyl-Penicillanate

The most direct route to methyl-penicillanate is the esterification of penicillanic acid. Several methods exist for this transformation, each with its own advantages and disadvantages.

Causality Behind Method Selection: Diazomethane Esterification

While methods like strong acid-catalyzed esterification exist, they often lead to poor yields due to the instability of the penicillin nucleus under harsh acidic conditions.[5] For the preparation of a high-purity reference standard where yield and purity are paramount, methylation with diazomethane (CH₂N₂) is the preferred method.[6][7][8]

Why Diazomethane?

  • High Reactivity and Yield: Diazomethane reacts rapidly and cleanly with carboxylic acids to form methyl esters, often with near-quantitative yields.[6][8]

  • Mild Reaction Conditions: The reaction proceeds at room temperature or below, preserving the sensitive β-lactam ring of the penicillin core.

  • Minimal Byproducts: The only byproduct is nitrogen gas, which simplifies the work-up and purification process.[9]

Trustworthiness and Safety: Diazomethane is a toxic and potentially explosive gas.[7][10] It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions, such as specialized glassware with flame-polished joints.[10] It is almost always generated and used in situ as a solution in an inert solvent like diethyl ether.[7] For laboratories not equipped to handle diazomethane, trimethylsilyldiazomethane offers a safer, commercially available alternative.[7]

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product penicillanic_acid Penicillanic Acid reaction_vessel Reaction Vessel (Diethyl Ether) penicillanic_acid->reaction_vessel Dissolve diazomethane_prep In-situ Generation of Diazomethane Solution diazomethane_prep->reaction_vessel Add dropwise at 0°C quench Quench Excess Diazomethane reaction_vessel->quench Reaction Mixture extraction Solvent Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product Pure Methyl-Penicillanate chromatography->final_product

Caption: Workflow for the synthesis and purification of methyl-penicillanate.

Detailed Protocol: Synthesis

Materials:

  • Penicillanic Acid (CAS: 87-53-6)[11]

  • Diazomethane precursor (e.g., Diazald™)

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (KOH)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Diazomethane generation apparatus (with flame-polished joints)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Diazomethane Generation (In-situ):

    • CAUTION: Perform this step in a certified chemical fume hood behind a blast shield.

    • Assemble the diazomethane generation apparatus according to established procedures.

    • Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™) and an ethanolic KOH solution. The resulting ethereal solution will have a characteristic yellow color.

    • Keep the diazomethane solution cold (0 °C) at all times.

  • Esterification Reaction:

    • Dissolve penicillanic acid (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the cold ethereal solution of diazomethane dropwise with stirring. Continue addition until a faint yellow color persists in the reaction mixture, indicating a slight excess of diazomethane.

    • Allow the reaction to stir at 0 °C for 30 minutes.

  • Work-up:

    • Carefully quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl-penicillanate.

Purification of Methyl-Penicillanate

Achieving the high purity required for a reference standard necessitates a robust purification step. Flash column chromatography is the method of choice.

Protocol: Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry to the desired height.

    • Equilibrate the column by running the mobile phase (e.g., a mixture of hexane and ethyl acetate) through the silica gel until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the crude methyl-penicillanate in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the chosen mobile phase system (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Concentrate the pooled fractions under reduced pressure to yield purified methyl-penicillanate as a solid or oil.

Characterization and Quality Control

The identity and purity of the prepared methyl-penicillanate must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the reference standard. A reversed-phase method is typically suitable.

Typical HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Acceptance Criteria: Purity should be ≥99.5% (by peak area normalization). The method should be validated according to ICH guidelines to ensure it is fit for purpose.[12]

Spectroscopic Characterization

Spectroscopic methods provide structural confirmation of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for elucidating the chemical structure of a molecule.[13]

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals for methyl-penicillanate would include singlets for the two gem-dimethyl groups, a singlet for the methyl ester protons, and characteristic signals for the protons on the bicyclic ring system.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The spectrum of penicillin V methyl ester has been studied and can serve as a reference for assignments.[14]

B. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

  • Expected Absorptions:

    • ~1770 cm⁻¹: Strong C=O stretch of the β-lactam ring.

    • ~1735 cm⁻¹: Strong C=O stretch of the methyl ester.

    • ~2850-2970 cm⁻¹: C-H stretching of aliphatic groups.[15]

Stability and Storage

Reference standards must be stored under conditions that ensure their stability over time.

  • Storage Conditions: Store the purified methyl-penicillanate in a tightly sealed container at -20°C.[16]

  • Atmosphere: To prevent degradation, especially from moisture, it is advisable to store the material under an inert atmosphere (e.g., argon or nitrogen).[17]

  • Stability Studies: The stability of the reference standard should be monitored periodically by re-analyzing its purity via HPLC.[16]

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of high-purity methyl-penicillanate reference standards. By understanding the chemical principles behind each step—from the selection of a mild esterification agent to the meticulous purification and characterization—researchers can confidently produce a reliable standard essential for the accurate analysis and development of penicillin-based pharmaceuticals. Adherence to safety protocols, particularly when handling hazardous reagents like diazomethane, is of utmost importance.

References

  • Ontosight AI. (n.d.). Methyl-Penicillanate Antibiotic Properties.
  • National Center for Biotechnology Information. (n.d.). Methyl-penicillanate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US3586667A - Penicillin esterification process.
  • Drugfuture. (n.d.). METHYL-PENICILLANATE. Retrieved from [Link]

  • GSRS. (n.d.). METHYL-PENICILLANATE. Retrieved from [Link]

  • Google Patents. (n.d.). US3536698A - Simplified method for esterification of antibiotics via carbonate anhydride intermediates.
  • Google Patents. (n.d.). US3173911A - Process for the preparation of penicillin esters.
  • Pharmaffiliates. (2025, October 15). Mastering Methylation: Diazomethane's Role in Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METHYL-PENICILLANATE. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Rearrangement of penicillins to anhydropenicillins. Canadian Journal of Chemistry, 45(15), 1669-1678. Retrieved from [Link]

  • Pearson+. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl.... Study Prep. Retrieved from [Link]

  • Google Patents. (n.d.). US2489894A - Penicillamine esters.
  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis of penicillin derivatives and study of their biological antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(12), 1-10. Retrieved from [Link]

  • Hernandez-Jerez, A., et al. (2003). Improving the industrial production of 6-APA: enzymatic hydrolysis of penicillin G in the presence of organic solvents. Journal of Molecular Catalysis B: Enzymatic, 26(1-2), 119-128. Retrieved from [Link]

  • Merck Index. (n.d.). Penicillanic Acid. Retrieved from [Link]

  • van der Wielen, L. A., et al. (2002). Equilibrium Modeling of Extractive Enzymatic Hydrolysis of Penicillin G With Concomitant 6-aminopenicillanic Acid Crystallization. Biotechnology and Bioengineering, 78(3), 325-335. Retrieved from [Link]

  • Mondelli, R., & Vicentini, G. (1979). Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. Journal of Pharmaceutical Sciences, 68(1), 64–69. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007063107A1 - Process for the preparation of a potassium salt of penicillin.
  • Google Patents. (n.d.). US2493625A - Production of penicillin.
  • ResearchGate. (n.d.). (PDF) The HPLC analysis of process materials of semi-synthetic penicillins. Retrieved from [Link]

  • Baldwin, J. E., et al. (1980). Syntheses of penicillin N, [6 alpha-3H]penicillin N and [10-14C,6 alpha-3H]penicillin N. Biochemical Journal, 186(3), 881–887. Retrieved from [Link]

  • ResearchGate. (2019, February 26). (PDF) Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. Retrieved from [Link]

  • Kumar, P., et al. (2012). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science, 50(9), 816–824. Retrieved from [Link]

  • SlideShare. (n.d.). Characterization of penicillin.pptx. Retrieved from [Link]

  • British Pharmacopoeia. (2014, February 24). Safety data sheet. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Beta-Lactam Ring Cleavage During Methyl Penicillanate Synthesis

Welcome to the Technical Support Center for beta-lactam synthesis. The esterification of penicillanic acid (or its derivatives) to methyl penicillanate is a critical transformation in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for beta-lactam synthesis. The esterification of penicillanic acid (or its derivatives) to methyl penicillanate is a critical transformation in drug development. However, the inherent instability of the four-membered beta-lactam ring often leads to unwanted ring cleavage, drastically reducing yields and destroying the molecule's antimicrobial pharmacophore.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, field-proven protocols, and validation strategies to ensure the structural integrity of the beta-lactam core during synthesis.

Part 1: The Chemistry of Beta-Lactam Instability (FAQs)

Q: Why is the beta-lactam ring so susceptible to cleavage during esterification? A: The beta-lactam ring is a highly strained four-membered cyclic amide. In standard amides, the nitrogen lone pair delocalizes into the carbonyl group, providing resonance stabilization. However, the geometric constraints of the beta-lactam ring prevent this coplanar resonance. Consequently, the carbonyl carbon is highly electrophilic and exceptionally vulnerable to nucleophilic attack by water, alcohols, or bases[1].

Q: What specific experimental conditions trigger ring opening? A: The primary culprits are high pH (hydroxide ion attack), high temperatures, and the presence of protic nucleophilic solvents. Research demonstrates that base-catalyzed hydrolysis rates of beta-lactams are significantly greater than acid-catalyzed or neutral rates[2]. Furthermore, thermal degradation is a major factor; hydrolysis rates increase 2.5- to 3.9-fold for every 10°C rise in temperature[2]. Therefore, traditional Fischer esterification (refluxing in methanol with an acid catalyst) will inevitably destroy the ring.

Fig 1. Base-catalyzed nucleophilic cleavage pathway of the beta-lactam ring.

Part 2: Troubleshooting Guide - Choosing the Right Esterification Strategy

Q: Which esterification method minimizes ring cleavage for methyl penicillanate? A: To prevent cleavage, esterification must occur under mild, non-nucleophilic, and ideally anhydrous conditions. The gold standard in beta-lactam chemistry is the use of ethereal diazomethane ( CH2​N2​ ) at 0°C[3]. Diazomethane reacts rapidly with the acidic carboxyl proton to form a methyldiazonium intermediate, which then alkylates the carboxylate. This process generates nitrogen gas as the only byproduct, completely avoiding the need for basic catalysts or heat.

Q: What if I cannot use diazomethane due to safety or scale-up constraints? A: If the explosive and toxic nature of diazomethane prohibits its use, the best alternative is alkylation using methyl iodide ( CH3​I ) combined with a very mild, non-nucleophilic base (e.g., KHCO3​ or Cs2​CO3​ ) in a polar aprotic solvent like DMF or acetone at 0°C. You must strictly avoid strong bases (like NaOH or alkoxides), which will immediately cleave the ring[2].

Quantitative Data: Comparison of Esterification Conditions
Esterification MethodReagentsTemperatureBeta-Lactam Cleavage RiskTypical Yield
Diazomethane Alkylation CH2​N2​ in Diethyl Ether0°C to 4°CVery Low (Neutral, anhydrous)85% - 95%
Mild Base Alkylation CH3​I , KHCO3​ , DMF0°C to 25°CLow to Moderate (Requires strict pH control)70% - 85%
Fischer Esterification CH3​OH , H2​SO4​ (cat.)65°C (Reflux)Very High (Acid + Heat + Nucleophile)< 5% (Total degradation)
Strong Base Alkylation CH3​I , NaOH , Water/DCM25°CVery High (Hydroxide attack)< 10%

Part 3: Step-by-Step Methodologies

Protocol A: Diazomethane Esterification (Gold Standard)

Causality Note: This protocol relies on the high acidity of the carboxylic acid relative to the beta-lactam ring, ensuring chemoselective methylation without nucleophilic ring opening[3].

  • Preparation: Dissolve 1.0 equivalent of penicillanic acid in anhydrous dichloromethane (DCM) or a 2:1 mixture of DCM/methanol.

  • Temperature Control: Cool the reaction flask to 0°C using an ice-water bath. Crucial: Maintaining 0°C suppresses any latent thermal degradation pathways[2].

  • Reagent Addition: Slowly add a freshly prepared, pre-cooled solution of ethereal diazomethane dropwise until a persistent yellow color remains (indicating an excess of diazomethane).

  • Incubation: Stir the mixture at 0°C for 30 minutes.

  • Quenching: Destroy the unreacted diazomethane by adding a small amount of silica gel or a few drops of dilute acetic acid until the yellow color dissipates[3].

  • Isolation: Filter the mixture and evaporate the solvent under reduced pressure (keeping the water bath below 25°C) to yield pure methyl penicillanate.

Protocol B: Mild Base Alkylation (Alternative)

Causality Note: Using a bulky, mild base ( KHCO3​ ) in an aprotic solvent prevents the generation of highly nucleophilic hydroxide ions, protecting the beta-lactam carbonyl.

  • Preparation: Dissolve 1.0 equivalent of penicillanic acid in anhydrous DMF.

  • Base Addition: Add 1.2 equivalents of finely powdered Potassium Bicarbonate ( KHCO3​ ). Stir at 0°C for 15 minutes to form the carboxylate salt.

  • Alkylation: Dropwise, add 1.5 equivalents of Methyl Iodide ( CH3​I ).

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature.

  • Workup: Dilute with ethyl acetate and wash extensively with ice-cold water and brine to remove DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Fig 2. Step-by-step workflow for the mild, chemoselective esterification of penicillanic acid.

Part 4: Process Monitoring and Validation (FAQs)

Q: How can I build a self-validating system to ensure the beta-lactam ring remains intact post-synthesis? A: You must utilize orthogonal spectroscopic techniques to confirm structural integrity:

  • Infrared (IR) Spectroscopy: This is the most rapid validation tool. An intact beta-lactam carbonyl absorbs at an unusually high frequency (typically 1770–1790 cm⁻¹) due to the severe ring strain. If the ring has cleaved into a penicilloic acid derivative, this peak will disappear and be replaced by a standard amide absorption band around 1650–1680 cm⁻¹.

  • Proton NMR ( 1H -NMR): The protons attached to the C5 and C6 carbons of the intact beta-lactam ring exhibit distinct chemical shifts and coupling constants (typically a characteristic AB quartet or distinct doublets depending on stereochemistry). Upon ring cleavage, the dihedral angles change drastically, resulting in a highly noticeable shift in these signals.

References

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin Source: PubMed Central (NIH) URL:[Link]

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Acylation Mechanism Using Neutron and X-ray Crystallography Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The formylacetate synthon. Studies related to the synthesis of the penam and oxapenam ring systems Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Optimization

Mechanistic Foundations: The Chemistry of Methyl-Penicillanate Separation

Welcome to the Technical Support Center for Analytical Chromatography. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Chromatography. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for methyl-penicillanate and related β -lactam derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic parameter lists. Here, we will explore the mechanistic causality behind mobile phase selection, providing you with a self-validating framework to ensure scientific integrity and reproducible quantitative analysis.

When optimizing a mobile phase for penicillins, the primary challenge is the extreme lability of the β -lactam ring. Standard free penicillins (e.g., Penicillin G or V) possess a C3 carboxylic acid and typically require an acidic mobile phase (pH 2.5–3.5) to suppress ionization, ensuring adequate retention on a reversed-phase C18 column [1].

However, methyl-penicillanate is an esterified derivative. Because the carboxylic acid is masked by a methyl group, the molecule is inherently neutral and more hydrophobic.

  • Causality in pH Selection: Since ion suppression is not required for retention, we do not need to subject the analyte to harsh acidic conditions. Instead, we optimize the pH purely for structural stability . The β -lactam ring is highly susceptible to both acid- and base-catalyzed hydrolysis. A near-neutral pH of 6.0 provides the optimal thermodynamic stability window for methyl-penicillanate during the chromatographic run [2].

  • Causality in Buffer Selection: A 0.05 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer is selected because it provides robust buffering capacity at pH 6.0, masking residual silanols on the silica stationary phase to prevent peak tailing [3].

Workflow Start Methyl-Penicillanate HPLC Optimization Step1 1. Stationary Phase Select end-capped C18 column to minimize silanol activity Start->Step1 Step2 2. Aqueous Phase Prepare 0.05 M KH2PO4 buffer Step1->Step2 Step3 3. pH Adjustment Adjust to pH 6.0 to prevent β-lactam hydrolysis Step2->Step3 Step4 4. Organic Modifier Blend with Acetonitrile (1:1) for optimal elution strength Step3->Step4 Step5 5. System Validation Verify Tailing Factor < 1.5 and RSD < 2.0% Step4->Step5

Figure 1: Step-by-step workflow for optimizing methyl-penicillanate HPLC mobile phase.

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the quantitative impact of various mobile phase compositions on the chromatographic performance of methyl-penicillanate. Data is synthesized from established β -lactam analytical protocols[2][4].

Mobile Phase Composition (Aqueous : Organic)pHApprox. Retention Time (min)Tailing Factor ( As​ ) β -Lactam Stability (24h at 25°C)
0.1% TFA in Water : Acetonitrile (50:50)2.07.801.1Poor (Acidic hydrolysis observed)
0.05 M KH2​PO4​ : Methanol (40:60)3.710.501.6Moderate (Broad peaks due to viscosity)
0.05 M KH2​PO4​ : Acetonitrile (50:50) 6.0 8.40 1.05 Excellent (Optimal structural integrity)
10 mM Ammonium Acetate : Acetonitrile (25:75)7.54.201.4Poor (Base-catalyzed ring opening)

Note: The 50:50 KH2​PO4​ / Acetonitrile blend at pH 6.0 is the gold standard for methyl-penicillanate, yielding a sharp peak at ~8.40 minutes with >98.6% recovery[2].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). If the SST criteria fail, the system invalidates the run, preventing the generation of artifactual data.

Phase 1: Mobile Phase Preparation

  • Aqueous Buffer: Dissolve 6.8 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.05 M solution[5].

  • pH Adjustment: Insert a calibrated pH probe. Carefully add dilute Potassium Hydroxide (KOH) dropwise until the pH stabilizes exactly at 6.0. (Causality: Using KOH instead of NaOH prevents sodium-adduct formation if downstream LC-MS is ever required).

  • Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Blending: Combine 500 mL of the pH 6.0 buffer with 500 mL of HPLC-grade Acetonitrile (50:50 v/v). Degas via ultrasonication for 15 minutes.

Phase 2: Sample Preparation

  • Accurately weigh 10 mg of methyl-penicillanate standard.

  • Dissolve in 10 mL of the exact mobile phase prepared above to prevent solvent-mismatch peak distortion.

  • Vortex for 30 seconds and filter through a 0.45 µm nylon syringe filter into an amber autosampler vial[3].

Phase 3: Chromatographic Execution & System Validation

  • Column: Install a fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Conditions: Set flow rate to 1.0 mL/min, column oven to 30°C, and UV detection to 225 nm[5][6].

  • Self-Validation (SST): Inject the standard solution 5 times. The system is only validated for sample analysis if:

    • Retention Time Relative Standard Deviation (RSD) is 1.0%.

    • Peak Tailing Factor ( As​ ) is 1.5.

    • Theoretical Plates ( N ) are 3000.

Troubleshooting & FAQs

Troubleshooting Issue Chromatographic Anomaly Detected Tailing Peak Tailing (As > 1.5) Issue->Tailing Drift Retention Time Drift Issue->Drift Degradation Pre-Peak Formation (Degradation) Issue->Degradation SolTailing Increase buffer concentration or switch to highly end-capped C18 Tailing->SolTailing SolDrift Ensure 10-20 CV equilibration and check column oven temp Drift->SolDrift SolDeg Adjust mobile phase to pH 6.0 Chill autosampler to 4°C Degradation->SolDeg

Figure 2: Diagnostic logic tree for resolving common HPLC chromatographic failures.

Q1: I am observing a secondary peak eluting just before the main methyl-penicillanate peak, and it grows larger with subsequent injections. What is happening? A1: You are witnessing the real-time degradation of your sample. The β -lactam ring is undergoing hydrolysis in the autosampler vial[1]. Solution: Ensure your sample diluent is buffered to pH 6.0 (matching the mobile phase). Furthermore, lower your autosampler temperature to 4°C to thermodynamically slow down the degradation kinetics. Always prepare fresh samples daily.

Q2: My methyl-penicillanate peak exhibits severe tailing, failing the SST criteria. How do I correct this? A2: Peak tailing in neutral esters is typically caused by secondary interactions (hydrogen bonding or ion-dipole interactions) between the analyte and unreacted, acidic silanol groups ( Si−OH ) on the silica support of the column[1]. Solution: First, verify that your buffer concentration is at least 0.05 M; insufficient ionic strength fails to mask silanols. If the buffer is correct, your column's stationary phase may be degraded. Switch to a heavily end-capped, high-purity silica C18 column designed specifically to resist basic/neutral compound tailing.

Q3: The retention time of my analyte is drifting later and later into the run. What is the mechanism behind this? A3: Retention time instability is a classic symptom of either inadequate column equilibration or stationary phase dewetting[1]. Because you are using a 50% aqueous mobile phase, dewetting is unlikely. The most probable cause is that the column has not reached thermal or chemical equilibrium. Solution: Before injecting, flush the column with at least 10 to 20 Column Volumes (CV) of the mobile phase. Additionally, ensure your column oven is actively maintaining a constant temperature (e.g., 30°C), as fluctuations in ambient laboratory temperature directly alter solvent viscosity and partitioning coefficients.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC Methods for Impurity Profiling of Penicillin V Potassium. Benchchem.
  • Karageorgou, E. G., et al. (2007). Development and validation of an HPLC method for the determination of penicillin antibiotics residues... PubMed (NIH).
  • API Synthesis International. (2015). BACTAM SERIES: Production of p-Nitrobenzyl 6α-bromo-2α-methyl-2β... Blogspot.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing HPLC Methods for Clemizole and Penicillin Separation. Benchchem.
  • Oppong, M. B., et al. (2015). Simultaneous quantification of five penicillins and detection of penicilloic acid. West African Journal of Pharmacy.
  • BenchChem Technical Support Team. (2025). Application Note: A Robust HPLC Method for the Quantification of Penicillin V. Benchchem.

Sources

Troubleshooting

Troubleshooting low yields in methyl-penicillanate oxidation reactions

Troubleshooting Low Yields in Methyl-Penicillanate Oxidation Technical Support Center & Mechanistic Guide As a Senior Application Scientist specializing in β-lactam synthesis, I frequently encounter researchers strugglin...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Low Yields in Methyl-Penicillanate Oxidation Technical Support Center & Mechanistic Guide

As a Senior Application Scientist specializing in β-lactam synthesis, I frequently encounter researchers struggling with the oxidation of methyl penicillanate. The transformation of the penam sulfide to its corresponding sulfoxide is a critical juncture in semi-synthetic penicillin workflows. Yield losses here are rarely due to poor reagent quality; rather, they stem from a fundamental misunderstanding of the kinetic and thermodynamic competing pathways—specifically, over-oxidation to the sulfone, epimerization, and β-lactam ring cleavage[1].

This guide is designed as a self-validating system. We will not merely list steps; we will deconstruct the causality behind each parameter so you can confidently troubleshoot your specific reaction environment.

Mechanistic Pathway & Yield-Loss Vectors

To troubleshoot effectively, we must first visualize the competing chemical pathways. The oxidation of methyl penicillanate is highly exothermic. Without strict kinetic control, the intermediate peroxy-species will bypass the target β-sulfoxide and irreversibly oxidize to the sulfone, or the acidic byproducts will cleave the sensitive four-membered β-lactam ring.

OxidationPathway MP Methyl Penicillanate (Sulfide) Int Peroxy-Intermediate MP->Int Oxidant Degradation Ring Cleavage (Degradation) MP->Degradation Harsh pH BetaSO β-Sulfoxide (Target) High Yield Int->BetaSO Kinetic Control (< 5°C) AlphaSO α-Sulfoxide Minor Epimer Int->AlphaSO Steric Bypass Sulfone Sulfone (Over-oxidation) BetaSO->Sulfone Excess Oxidant / High Temp BetaSO->Degradation Prolonged Time AlphaSO->Sulfone Excess Oxidant

Methyl penicillanate oxidation pathways and common yield-loss vectors.

Quantitative Oxidant Comparison

Selecting the right oxidant dictates your baseline yield. Below is a comparative analysis of standard oxidation systems applied to methyl penicillanate.

Oxidant SystemSolventTemp (°C)Target Eq.β-Sulfoxide YieldSulfone ByproductRing Integrity
mCPBA (Buffered) DCM0–51.0585–90%< 5%Excellent
NaIO₄ MeOH/H₂O01.0580–85%< 2%Good
H₂O₂ / AcOH Glacial AcOH20–252.0+40–50%20–30%Poor (Acidic cleavage)
KMnO₄ Acetone/H₂O251.5< 10%> 80%Moderate

Troubleshooting FAQs

Q1: My target β-sulfoxide yield is consistently below 60%, with significant sulfone formation. What is the mechanistic cause? Causality: You are experiencing over-oxidation due to either excess stoichiometric equivalents of the oxidant or inadequate thermal dissipation. The transition from sulfide to sulfoxide is highly exothermic. If the localized temperature spikes, the activation energy for the second oxidation step (sulfoxide to sulfone) is breached, leading to an inseparable mixture of sulfoxide and sulfone[1]. Solution: Use exactly 1.05 equivalents of your chosen oxidant (e.g., m-chloroperoxybenzoic acid or sodium metaperiodate). Implement strict cryogenic control (0–5 °C) using an ice bath, which is strictly necessary to prevent the over-oxidation of dialkyl and cyclic sulfides[2].

Q2: I am observing an unfavorable ratio of α-sulfoxide to β-sulfoxide. How can I drive the stereoselectivity toward the β-epimer? Causality: The configuration of the sulfoxide depends heavily on the steric approach of the oxidant. For unsubstituted methyl penicillanate, peroxy-acid oxidation naturally favors the β-sulfoxide due to the concave nature of the bicyclic penam system, which directs the attack to the less hindered convex face[3]. If you are seeing high α-sulfoxide, it usually indicates an issue with your substrate's substitution pattern (for instance, 6,6-dibromopenicillanic acid heavily favors α-sulfoxide due to severe steric hindrance at the β-face)[3]. Solution: If working with standard methyl penicillanate, stick to mCPBA in dichloromethane (DCM) at low temperatures to ensure the β-face attack remains kinetically favored.

Q3: The β-lactam ring is degrading during the oxidation process, leading to a complex mixture of ring-opened products. Why? Causality: The β-lactam ring is highly susceptible to nucleophilic attack and hydrolysis. If you are using aqueous hydrogen peroxide in glacial acetic acid[4] without buffering, the highly acidic environment over prolonged reaction times catalyzes the hydrolysis of the amide bond, resulting in ring cleavage. Solution: Shift to a buffered, non-aqueous system. Using mCPBA in anhydrous DCM with a mild base buffer (e.g., NaHCO₃) neutralizes the generated m-chlorobenzoic acid in situ, protecting the β-lactam core.

Validated Experimental Protocol: Buffered mCPBA Oxidation

To ensure a self-validating system, follow this step-by-step methodology designed to maximize β-sulfoxide yield while actively suppressing sulfone formation and ring degradation.

Reagents:

  • Methyl penicillanate (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% active, 1.05 eq)

  • Sodium bicarbonate (NaHCO₃, solid, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve methyl penicillanate (10 mmol) in 50 mL of anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • In-Situ Buffering: Add 1.5 equivalents of solid NaHCO₃ directly to the solution.

    • Scientific Rationale: This acts as an insoluble acid scavenger to instantly neutralize m-chlorobenzoic acid as it forms, preventing acid-catalyzed β-lactam cleavage.

  • Cryogenic Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Oxidant Addition: Dissolve 1.05 equivalents of mCPBA in 20 mL of DCM. Add this solution dropwise via an addition funnel over 30 minutes.

    • Scientific Rationale: Dropwise addition prevents localized exothermic spikes that provide the activation energy for sulfone formation.

  • Kinetic Monitoring: Stir the suspension for 1.5 to 2 hours at 0 °C. Monitor the reaction via TLC (Ethyl Acetate/Hexane) until the less polar sulfide spot is fully consumed.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes.

    • Scientific Rationale: Thiosulfate reduces any unreacted peroxy-acid, halting the oxidation cascade and preventing late-stage over-oxidation.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer twice with saturated aqueous NaHCO₃ (to remove residual benzoic acid) and once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl penicillanate β-sulfoxide.

References

  • Mak, C. P., & Schulz, G. (1988). Chemical Studies on the Transformation of Penicillins. Part 1. Synthesis of Cyclic Disulfides and Thiosulfinates Related to Asparagusic Acid. ResearchGate.
  • Harrison, C. R., & Hodge, P. (1976). Determination of the configuration of some penicillin S-oxides by 13C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Organic Syntheses Procedure.
  • National Institutes of Health. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC.

Sources

Optimization

Technical Support Center: Minimizing Epimerization of Methyl-Penicillanate During Extraction

Prepared by: Senior Application Scientist, Advanced Separation Technologies Welcome to the technical support center for handling β-lactam derivatives. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Separation Technologies

Welcome to the technical support center for handling β-lactam derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with methyl-penicillanate and related compounds. Our goal is to provide you with in-depth, actionable insights to minimize epimerization during the critical extraction phase of your workflow, ensuring the stereochemical integrity and biological activity of your final product.

Part 1: Understanding the Challenge: The "Why" of Epimerization

This section addresses the fundamental chemical principles behind the epimerization of methyl-penicillanate. A clear grasp of the mechanism is the first step toward effective prevention.

Q1: What exactly is epimerization in the context of methyl-penicillanate?

A: Epimerization is a chemical process that changes the three-dimensional configuration at one of several chiral centers in a molecule.[1] For methyl-penicillanate, the most susceptible position is the carbon at the C-6 position of the β-lactam ring. This carbon is attached to the acylamino side chain in many penicillin derivatives, but in the parent penicillanate structure, it bears a hydrogen atom. The stereochemistry at this center is critical for the molecule's biological activity. Epimerization flips this configuration, resulting in a stereoisomer (an epimer) that is often biologically inactive. This conversion represents a direct loss of valuable product.

Q2: What is the primary chemical mechanism that drives epimerization during extraction?

A: The primary mechanism is a base-catalyzed proton abstraction.[2] The hydrogen atom at the C-6 position is weakly acidic. In the presence of a base, this proton can be removed to form a planar, resonance-stabilized carbanion or enolate intermediate. When this intermediate is re-protonated, the proton can add back to the carbon from either face of the planar structure. If it adds back from the opposite face from which it was removed, the result is the C-6 epimer. This process is particularly problematic during extraction steps that involve shifts in pH, especially exposure to alkaline conditions.[3]

Mechanism of C-6 Epimerization

Epimerization cluster_start Native Methyl-Penicillanate (Active) cluster_intermediate Intermediate cluster_end Epimer (Inactive) Start Penicillanate Core (C-6 Proton Up) Intermediate Planar Carbanion/ Enolate Intermediate Start->Intermediate Base (B:) -H⁺ (Proton Abstraction) Intermediate->Start +H⁺ (Re-protonation) End Penicillanate Core (C-6 Proton Down) Intermediate->End +H⁺ (Re-protonation)

Caption: Base-catalyzed epimerization pathway of the penicillin nucleus at C-6.

Part 2: Troubleshooting Guide: Isolating the Cause of Epimerization

If you suspect epimerization is compromising your yield or product purity, this guide will help you systematically diagnose the root cause.

Symptom: My final product shows reduced activity, or analytical data (HPLC, NMR) indicates the presence of an unknown stereoisomer.

This is a classic sign of epimerization. Use the following workflow and Q&A to pinpoint the source of the problem in your extraction protocol.

Troubleshooting Workflow for Epimerization

Troubleshooting Start High Epimerization Detected Check_pH Check_pH Start->Check_pH Check_Temp Check_Temp Start->Check_Temp Check_Solvent Check Solvent Using reactive solvents? Inadequate phase separation? Start->Check_Solvent Check_Time Check_Time Start->Check_Time Action_pH Action: Adjust aqueous phase to pH 3.5-4.5. Use weak base (e.g., bicarbonate) for back-extraction and keep pH < 8.0. Check_pH->Action_pH Yes Action_Temp Action: Maintain temperature at 0-5°C throughout the entire process. Use jacketed vessels and pre-chill all solutions. Check_Temp->Action_Temp Yes Action_Solvent Action: Switch to recommended solvents (Butyl Acetate, MIBK). Ensure solvent is high purity. Check_Solvent->Action_Solvent Yes Action_Time Action: Streamline workflow to minimize contact time. Use a centrifuge to break emulsions quickly. Check_Time->Action_Time Yes

Caption: A systematic workflow for troubleshooting epimerization during extraction.

Q&A for Troubleshooting

Q: How can I definitively confirm that epimerization is the issue? A: The most reliable method is High-Performance Liquid Chromatography (HPLC), ideally using a chiral column capable of separating stereoisomers.[4] Comparing the chromatogram of your product to a reference standard of pure methyl-penicillanate will reveal the presence of the epimer as a separate peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect changes in the stereochemistry at the C-6 position.

Q: My protocol involves adjusting the aqueous phase to pH 2.5 for extraction. Is this too low? A: While penicillin extraction into an organic solvent is more efficient at a lower pH, extremely acidic conditions can also lead to degradation of the β-lactam ring.[5] For many penicillin derivatives, maximum stability is found in a slightly acidic environment.[6] A pH range of 3.5 to 4.5 is often a safer and more effective compromise for the initial extraction from the aqueous phase into the organic solvent.

Q: I use a sodium hydroxide solution to back-extract the product into a new aqueous phase. Could this be the problem? A: Absolutely. This is one of the highest-risk steps for epimerization. The degradation of penicillins is significantly governed by pH, especially in alkaline solutions.[3][5] Using a strong base like NaOH creates a highly basic environment that strongly promotes proton abstraction and subsequent epimerization.

  • Solution: If back-extraction is necessary, use a milder base like a sodium or potassium bicarbonate solution and carefully monitor the pH, keeping it below 8.0.[7] Perform this step rapidly and at low temperatures (0-5°C).

Q: Could my choice of organic solvent be causing epimerization? A: While the solvent is less likely to directly cause epimerization, it plays a critical role in stability. The ideal solvent should be water-immiscible, have a good partition coefficient for methyl-penicillanate, and be non-reactive.

  • Recommended Solvents: N-butyl acetate and methyl isobutyl ketone (MIBK) are widely used and have proven effective for penicillin extraction.[5][8]

  • Solvents to Avoid: Avoid using highly polar, water-miscible aprotic solvents in large quantities as they can be deleterious to stability.[9] Also, avoid solvents that may contain basic impurities.

Q: Does temperature play a significant role? My extractions are performed at ambient room temperature. A: Yes, temperature is a critical factor. The rate of degradation, including epimerization, increases sharply with temperature.[5] Performing extractions at ambient temperature significantly raises the risk.

  • Solution: All extraction steps should be conducted at low temperatures, ideally between 0-5°C .[7] Use jacketed reaction vessels, pre-chill all solvents and solutions, and work in a cold room if possible to maintain strict temperature control.

Part 3: Optimized Protocol & FAQs

This section provides a best-practice protocol for liquid-liquid extraction and answers common questions.

Optimized Low-Temperature, pH-Controlled Extraction Protocol
  • Preparation (0-5°C):

    • Chill the aqueous solution containing methyl-penicillanate to 0-5°C.

    • Adjust the pH of the aqueous solution to 4.0 ± 0.2 using a pre-chilled dilute acid (e.g., phosphoric acid).

    • Use a pre-chilled, high-purity extraction solvent such as n-butyl acetate.

  • Forward Extraction (0-5°C):

    • Combine the pH-adjusted aqueous phase with an equal volume of the cold organic solvent in a jacketed vessel.

    • Mix gently for 5-10 minutes to prevent emulsion formation. Avoid vigorous shaking.

    • Allow the layers to separate. If an emulsion forms, centrifuge at low speed and low temperature to break it.

    • Promptly separate the organic phase containing the methyl-penicillanate.

  • Washing (Optional, 0-5°C):

    • If needed, wash the organic phase with a small volume of pre-chilled, pH-neutral brine to remove water-soluble impurities. Separate the organic phase immediately.

  • Back-Extraction (If Required, 0-5°C):

    • Prepare a pre-chilled aqueous buffer using a weak base (e.g., 5% sodium bicarbonate).

    • Add the buffer to the organic phase and mix gently. Monitor the pH of the aqueous phase closely, not allowing it to exceed pH 7.8 .

    • Separate the aqueous phase containing the product as quickly as possible.

  • Product Isolation:

    • If the product is in the organic phase, dry it with anhydrous sodium sulfate and remove the solvent under reduced pressure at a low temperature (<30°C).

    • If the product is in the aqueous phase, proceed immediately to the next step (e.g., lyophilization or further reaction) to minimize time in solution.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for methyl-penicillanate to prevent degradation and epimerization? A: As a solid, it should be stored in a tightly sealed container at or below -20°C with a desiccant. In solution, stability is highly dependent on pH and temperature. The best stability is typically found in a buffered solution at a pH of approximately 4.5 to 7.0, stored at 2-8°C for the shortest possible time.[6][10]

Q: Are there alternative extraction methods that are gentler than liquid-liquid extraction? A: Yes. For sensitive applications, Solid-Phase Extraction (SPE) can be a much gentler and more selective method.[11] Using a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) can allow for extraction and cleanup under milder pH and solvent conditions.[12] Advanced techniques like Molecularly Imprinted Solid-Phase Extraction (MISPE) offer even higher selectivity for the target molecule, further reducing nonspecific interactions and the need for harsh washing steps.[13][14]

Q: Which analytical methods are best for quantifying the ratio of epimers? A: Chiral HPLC is the gold standard for separating and quantifying epimers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides excellent sensitivity and confirmation of identity, and when paired with a chiral column, it is a powerful tool for this analysis.[12][14]

Part 4: Data Summary & References
Table 1: Critical Parameters for Minimizing Epimerization
ParameterRecommended Range/ConditionRationale & Key Risks of Deviation
pH (Forward Extraction) 3.5 - 4.5Balances extraction efficiency with β-lactam ring stability. Lower pH risks hydrolysis; higher pH reduces extraction efficiency.[5][6]
pH (Back-Extraction) < 8.0 (ideally 7.2 - 7.8)Minimizes base-catalyzed proton abstraction at C-6. Higher pH dramatically increases the rate of epimerization.[3][5]
Temperature 0 - 5°CAll chemical degradation pathways are temperature-dependent. Higher temperatures exponentially increase reaction rates.[5][7]
Extraction Solvents n-Butyl Acetate, Methyl Isobutyl Ketone (MIBK)Good partition coefficients and low reactivity. Avoid reactive or highly polar, miscible solvents.[5][8]
Process Time As short as possibleMinimizes the duration of exposure to potentially destabilizing conditions (pH, temperature).[5]
Base for pH Adjustment Weak bases (e.g., NaHCO₃, K₂CO₃)Avoids localized pH spikes and strong alkaline conditions that favor epimerization.[5]
References
  • Effect of Organic Solutions on the Stability and Extraction Equilibrium of Penicillin G. (2010). Industrial & Engineering Chemistry Research.
  • Effect of Organic Solutions on the Stability and Extraction Equilibrium of Penicillin G. (2010).
  • Physicochemical properties of beta-lactam antibacterials: deuterium solvent isotope effect on penicillin G degradation rate. (1977). Journal of Pharmaceutical Sciences.
  • A Kinetic Examination of Penicillin Acylase Stability in Water-organic Solvent Systems at Different Temperatures. (2003).
  • Improving the industrial production of 6-APA: enzymatic hydrolysis of penicillin G in the presence of organic solvents. (2003). Biotechnology and Bioengineering.
  • Direct extraction of penicillin G and derivatives from aqueous samples using a stoichiometrically imprinted polymer. (2007). Analytical Chemistry.
  • On the conditions for C-6 epimerization of the penicillin nucleus by a β-elimination mechanism. (1970).
  • Process for penicillin epimerization. (1980).
  • Direct Extraction of Penicillin G and Derivatives from Aqueous Samples Using a Stoichiometrically Imprinted Polymer. (2006). Analytical Chemistry.
  • Fermentation and extraction process of penicillin acylase. (n.d.).
  • Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. (2025).
  • Current bioanalytical methods for detection of penicillins. (2025).
  • Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC/UV) and HPLC/MS/MS. (n.d.). Interchim.
  • Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. (2015). Journal of Analytical Methods in Chemistry.
  • Pre-formulation and Chemical Stability Studies of Penethamate, a Benzylpenicillin Ester Prodrug, in Aqueous Vehicles. (2012). Journal of Pharmaceutical Sciences.
  • Epimerisation in Peptide Synthesis. (2022). Molecules.

Sources

Troubleshooting

Technical Support Guide: Reducing Impurity Formation During Methyl-penicillanate Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of methyl-penicillanate. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of methyl-penicillanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during this critical purification step. As your partner in scientific application, my goal is to provide not just protocols, but the underlying principles that empower you to troubleshoot effectively and optimize your process for the highest purity.

The crystallization of methyl-penicillanate, a key intermediate, is a process where precise control is paramount. Impurities, whether arising from synthesis or degradation, can become incorporated into the final product through various mechanisms, compromising yield, quality, and the safety of downstream active pharmaceutical ingredients (APIs). This document provides a structured, in-depth approach to identifying, understanding, and mitigating these challenges.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during methyl-penicillanate crystallization in a direct question-and-answer format.

Q1: My final crystalline product shows high levels of the corresponding methyl-penicilloate. What are the likely causes and how can I fix this?

A1: Senior Application Scientist's Analysis

This is a classic and frequent issue, pointing directly to the hydrolytic instability of the β-lactam ring, which is the core functional group in all penicillins. The presence of methyl-penicilloate, a penicilloic acid derivative, indicates that the β-lactam bond has been cleaved. This degradation is highly sensitive to process conditions.

Causality and Mechanism: The four-membered β-lactam ring is highly strained and susceptible to nucleophilic attack, primarily by water or hydroxide ions, leading to its irreversible opening. This hydrolysis can be catalyzed by acidic or basic conditions and is significantly accelerated by heat.[1]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Troubleshooting Action & Protocol
Incorrect pH The rate of β-lactam hydrolysis is minimized in a slightly acidic pH range (typically 5.0-7.0). Both strongly acidic (pH < 4) and alkaline (pH > 8.0) conditions drastically accelerate degradation.[1][2]Action: Maintain strict pH control throughout the process. Protocol: 1. Before crystallization, carefully adjust the pH of the methyl-penicillanate solution to ~6.5 using a dilute acid or base. 2. Monitor the pH of the mother liquor in real-time during cooling or anti-solvent addition. 3. Ensure all solvents and reagents are pH-neutral.
High Temperature The hydrolysis reaction rate increases with temperature. Prolonged exposure to elevated temperatures, even at an optimal pH, will lead to significant degradation.[3]Action: Optimize the temperature profile to minimize thermal stress. Protocol: 1. Dissolve the crude methyl-penicillanate at the lowest possible temperature that achieves complete dissolution. 2. Cool the solution as rapidly as is feasible without inducing uncontrolled nucleation (crash cooling). 3. If using an anti-solvent, ensure it is pre-chilled to the target crystallization temperature.
Excess Water Water is a direct reactant in the hydrolysis pathway. The presence of excess water in the solvent system increases the probability and rate of degradation.Action: Utilize anhydrous or low-water content solvents. Protocol: 1. Use high-purity, dry solvents (e.g., anhydrous isopropanol, dry butyl acetate). 2. If an aqueous phase is present in the workup, ensure it is thoroughly removed before the crystallization step. 3. Consider performing the crystallization under a dry, inert atmosphere (e.g., Nitrogen) to prevent atmospheric moisture ingress.
Q2: A known process-related impurity is co-crystallizing with my product. Standard washing and even recrystallization are not removing it effectively. What is happening?

A2: Senior Application Scientist's Analysis

This scenario strongly suggests that the impurity is not merely adhering to the crystal surface but is being incorporated directly into the crystal lattice, a phenomenon known as forming a solid solution .[4][5] This is particularly common when the impurity is structurally very similar to the methyl-penicillanate molecule, allowing it to fit into the growing crystal lattice with minimal disruption.

Mechanisms of Incorporation:

  • Surface Adsorption: The impurity is only on the crystal surface. This is easily resolved with proper washing.[4]

  • Inclusion: Pockets of impurity-rich mother liquor are trapped within the crystal. This is caused by excessively fast crystal growth.[4]

  • Solid Solution (Lattice Incorporation): The impurity molecule substitutes the product molecule within the crystal lattice. This is the most challenging scenario to resolve via crystallization.[6]

Troubleshooting Workflow:

G start Impurity Co-crystallizes slurry Perform Diagnostic Slurry Experiment (See Protocol 1) start->slurry analyze Analyze Purity of Slurried Solid slurry->analyze decision Is Impurity Level Significantly Reduced? analyze->decision surface Conclusion: Surface Adsorption or Agglomeration decision->surface  Yes lattice Conclusion: Lattice Incorporation (Solid Solution) decision->lattice  No optimize_wash Action: Optimize Washing Protocol (e.g., change solvent, increase volume) surface->optimize_wash change_system Action: Modify Crystallization System (e.g., new solvent/anti-solvent) lattice->change_system change_synthesis Action: Revisit Synthesis to Reduce Impurity Formation lattice->change_synthesis G cluster_0 Degradation Pathway MP Methyl-penicillanate (Stable β-Lactam Ring) MPA Methyl-penicilloate (Opened β-Lactam Ring) MP->MPA Hydrolysis (H₂O, H⁺ or OH⁻, Heat)

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Efficacy Analysis of Methyl-Penicillanate and Sulbactam as Beta-Lactamase Inhibitors

A Guide for Researchers in Drug Development In the ongoing battle against antibiotic resistance, the strategic deployment of β-lactamase inhibitors has been a cornerstone in preserving the efficacy of our β-lactam antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

In the ongoing battle against antibiotic resistance, the strategic deployment of β-lactamase inhibitors has been a cornerstone in preserving the efficacy of our β-lactam antibiotic arsenal. This guide provides a detailed comparative analysis of two such inhibitors, the well-established clinical agent sulbactam and the less-characterized methyl-penicillanate. As a senior application scientist, this document is structured to provide not just data, but a framework for understanding the nuances of their in vitro performance and the experimental methodologies required for their evaluation.

Introduction to Beta-Lactamase Inhibition

The primary mechanism of resistance to β-lactam antibiotics is the bacterial production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[1][2] β-lactamase inhibitors are compounds that can inactivate these enzymes, thereby protecting the co-administered antibiotic and restoring its antibacterial activity.[3][4] An ideal inhibitor should be potent against a broad spectrum of β-lactamases, have favorable pharmacokinetic properties, and exhibit low intrinsic toxicity.

Sulbactam is a semi-synthetic β-lactamase inhibitor that has been in clinical use for decades, typically in combination with ampicillin or cefoperazone.[4] Methyl-penicillanate, or penicillanic acid methyl ester, is a synthetic derivative of the core penicillin structure and represents a compound of interest for its potential inhibitory properties.[5][6] This guide will delve into a head-to-head comparison of their chemical structures, mechanisms of action, and, most importantly, their in vitro efficacy profiles, providing the necessary protocols for their independent evaluation.

Chemical and Structural Analysis

Both sulbactam and methyl-penicillanate share the fundamental 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid core, also known as the penam nucleus. However, key structural differences dictate their chemical properties and biological activity.

  • Methyl-penicillanate is the methyl ester of penicillanic acid. Its structure is characterized by the basic penam core with a methyl ester group at the C2 carboxylic acid position.[6]

  • Sulbactam is a penicillanic acid sulfone.[7] The crucial difference is the oxidation of the sulfur atom in the thiazolidine ring to a sulfone group (SO2). This modification is critical to its mechanism of action as a potent β-lactamase inhibitor.[4][7]

Below is a visual comparison of their chemical structures:

G cluster_0 Methyl-Penicillanate cluster_1 Sulbactam methyl_penicillanate_img methyl_penicillanate_img sulbactam_img sulbactam_img Inhibitor β-Lactamase Inhibitor (e.g., Sulbactam) Complex Reversible Enzyme-Inhibitor Complex Inhibitor->Complex Binds to active site Enzyme Active β-Lactamase Enzyme Enzyme->Complex Inactive_Complex Irreversible Acyl-Enzyme Complex (Inactive) Complex->Inactive_Complex Acylation

Caption: Mechanism of irreversible β-lactamase inhibition.

In Vitro Efficacy Profile: Sulbactam

Sulbactam, often combined with ampicillin or cefoperazone, has a well-documented in vitro efficacy profile against a range of β-lactamase-producing bacteria. [4][8]

Intrinsic Antibacterial Activity

Unlike many other β-lactamase inhibitors, sulbactam possesses intrinsic antibacterial activity, particularly against Acinetobacter baumannii. [9][10]This is attributed to its ability to bind to penicillin-binding proteins (PBPs) in this organism. [9]

Synergy with β-Lactam Antibiotics

The primary role of sulbactam is to act synergistically with β-lactam antibiotics. This is typically quantified by a reduction in the Minimum Inhibitory Concentration (MIC) of the partner antibiotic in the presence of a fixed concentration of sulbactam.

Partner AntibioticBacterial SpeciesFold Reduction in MICReference
AmpicillinEscherichia coli (ESBL-producing)4-16[8]
CefoperazoneKlebsiella pneumoniae (ESBL-producing)8-32[8][11]
AmpicillinStaphylococcus aureus (penicillinase-producing)>64[3]
CefoperazonePseudomonas aeruginosa2-8[4]

In Vitro Efficacy Profile: Methyl-Penicillanate

There is a notable scarcity of publicly available in vitro efficacy data for methyl-penicillanate as a β-lactamase inhibitor. While its synthesis and chemical properties are described, its biological activity has not been extensively reported in peer-reviewed literature. [5]This presents a significant research gap and an opportunity for further investigation to determine if the penicillanic acid methyl ester has meaningful β-lactamase inhibitory or synergistic activity.

Protocols for Comparative In Vitro Efficacy Assessment

To facilitate the direct comparison of methyl-penicillanate and sulbactam, the following detailed protocols are provided.

Minimum Inhibitory Concentration (MIC) Testing

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of methyl-penicillanate, sulbactam, and a partner β-lactam antibiotic (e.g., ampicillin)

Procedure:

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB in the wells of a 96-well plate.

  • In a parallel set of plates, prepare the same serial dilutions of the β-lactam antibiotic in MHB containing a fixed, sub-inhibitory concentration of methyl-penicillanate (e.g., 4 µg/mL).

  • Repeat step 2 with sulbactam.

  • Dilute the standardized bacterial inoculum 1:100 in MHB.

  • Inoculate each well with 50 µL of the diluted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

cluster_0 Plate Preparation cluster_1 Incubation & Reading Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Add Inhibitor Add Inhibitor Prepare Antibiotic Dilutions->Add Inhibitor Inoculate with Bacteria Inoculate with Bacteria Add Inhibitor->Inoculate with Bacteria Incubate Plates Incubate Plates Inoculate with Bacteria->Incubate Plates Read MIC Read MIC Incubate Plates->Read MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Checkerboard Synergy Assay

This assay provides a more quantitative measure of synergy by testing a range of concentrations of both the antibiotic and the inhibitor.

Procedure:

  • In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis and two-fold serial dilutions of the inhibitor (methyl-penicillanate or sulbactam) along the y-axis.

  • Inoculate the plate with the standardized bacterial suspension as described for MIC testing.

  • Following incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

  • Interpret the FICI as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This is a direct enzymatic assay to measure the inhibitory potency of the compounds against isolated β-lactamase enzymes.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Phosphate buffer (pH 7.0)

  • 96-well plate reader

Procedure:

  • Prepare serial dilutions of methyl-penicillanate and sulbactam in phosphate buffer.

  • In a 96-well plate, add the β-lactamase enzyme to each well containing the inhibitor dilutions.

  • Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting percent inhibition against inhibitor concentration.

Discussion and Future Perspectives

This guide highlights the well-established in vitro efficacy of sulbactam as a β-lactamase inhibitor, supported by a wealth of scientific literature. Its synergistic activity with various β-lactams and its intrinsic activity against key pathogens like A. baumannii underscore its clinical utility.

In stark contrast, methyl-penicillanate remains an enigmatic compound in terms of its biological activity. While its chemical structure suggests potential as a β-lactamase inhibitor, the lack of published in vitro data makes any claims of its efficacy speculative. The provided protocols offer a clear and standardized path for researchers to conduct their own comprehensive in vitro comparisons of these two molecules.

Future research should focus on a thorough in vitro characterization of methyl-penicillanate. Determining its IC50 values against a panel of clinically relevant β-lactamases (e.g., TEM-1, SHV-1, CTX-M, and AmpC) and assessing its synergistic potential with a broad range of β-lactam antibiotics are critical next steps. Such studies will be essential in determining whether methyl-penicillanate holds any promise as a future therapeutic agent in the fight against antibiotic resistance.

References

  • Sulbactam - Wikipedia. [Link]

  • What is the mechanism of Sulbactam sodium? - Patsnap Synapse. [Link]

  • Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf. [Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. [Link]

  • Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC. [Link]

  • Methyl-Penicillanate Antibiotic Properties - Ontosight AI. [Link]

  • A comparative in vitro study of cephalosporin/beta-lactamase inhibitor combinations against gram negative bacilli. - SciSpace. [Link]

  • Comparative in vitro Activities of Seven New β-Lactams, Alone and in Combination with β- Lactamase Inhibitors, A - SciELO. [Link]

  • Sulbactam for Treatment of Carbapenem-Resistant Acinetobacter baumannii. [Link]

  • METHYL-PENICILLANATE - gsrs. [Link]

  • Comparative evaluation of five β-Lactamase inhibitors in combination with β-Lactams against multidrug-resistant Mycobacterium tuberculosis in vitro - PMC. [Link]

  • β-lactamase Activity Assay - Creative Biolabs. [Link]

  • Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance | ACS Omega - ACS Publications. [Link]

  • Full article: In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. [Link]

  • Methyl-penicillanate | C9H13NO3S | CID 12914554 - PubChem - NIH. [Link]

  • Sulbactam | C8H11NO5S | CID 130313 - PubChem - NIH. [Link]

  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC. [Link]

  • METHYL-PENICILLANATE - Inxight Drugs. [Link]

  • (PDF) Comparative Evaluation of the in-vitro Activity of Six β -lactam/ β -lactamase Inhibitor Combinations against Gram Negative Bacilli - ResearchGate. [Link]

  • penicillins - power point - History,mechanism of action,classification,chemistry, SAR, Nomenclature, uses, sideeffects-Medicinal chemistry - Slideshare. [Link]

  • In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites | Request PDF - ResearchGate. [Link]

  • METHYL-PENICILLANATE. [Link]

  • Methicillin | C17H20N2O6S | CID 6087 - PubChem - NIH. [Link]

  • Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii - Dove Medical Press. [Link]

  • In vitro efficacy of sulbactam/durlobactam combined with β-lactam antibiotics in Australian Mycobacterium abscessus isolates - PMC. [Link]

  • Penicillin Mechanism - News-Medical.Net. [Link]

  • What is the mechanism of action (MOA) of penicillins? - Dr.Oracle. [Link]

  • Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii - Semantic Scholar. [Link]

  • In vitro activity of sulbactam in combination with other antimicrobial agents against extensively drug-resistant Acinetobacter baumannii - PMC. [Link]

  • P-1357. Comparative In Vitro Activity of Sulbactam-Durlobactam and Ampicillin-Sulbactam Against A. baumannii with and without PBP3 Mutation - PMC. [Link]

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Comparative

Comparative Guide: Methyl-Penicillanate vs. Benzylpenicillin in Enzyme Assays

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Causality In the evaluation of β -lactam compounds for antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Causality

In the evaluation of β -lactam compounds for antimicrobial development or resistance profiling, understanding the structure-activity relationship (SAR) at the enzyme level is paramount. This guide provides an objective, data-driven comparison between benzylpenicillin (Penicillin G) and its esterified counterpart, methyl-penicillanate (specifically referencing benzylpenicillin methyl ester), in the context of enzyme assays involving β -lactamases and Penicillin-Binding Proteins (PBPs/DD-peptidases).

The Causality of the C-3 Carboxylate

The fundamental difference between these two molecules lies at the C-3 position of the thiazolidine ring. Benzylpenicillin possesses a free, negatively charged carboxylate group ( −COO− ) at physiological pH. This anionic moiety is not merely a structural byproduct; it is the critical pharmacophore responsible for mimicking the terminal D-Ala-D-Ala of nascent peptidoglycan[1].

When evaluating these compounds in enzyme assays, the causality of binding becomes evident:

  • Electrostatic Anchoring: In both serine β -lactamases (e.g., Class A) and PBPs, the free C-3 carboxylate forms a vital salt bridge with highly conserved basic residues (such as Lys315 or Arg244 in various β -lactamases)[2].

  • Esterification Consequences: Converting this group to a methyl ester (methyl-penicillanate) neutralizes the charge and introduces steric bulk. This modification abolishes the electrostatic anchor, preventing the proper orientation of the β -lactam carbonyl for nucleophilic attack by the active-site serine[3].

  • Chemical Reactivity Shift: Esterification at C-3 also alters the intrinsic chemical reactivity of the molecule, inducing neighboring-group participation by the C-6 acylamido side chain during alkaline hydrolysis, which leads to an oxazolinone intermediate rather than standard β -lactam cleavage[2].

Mechanism cluster_penG Benzylpenicillin (Free C-3 COO⁻) cluster_methyl Methyl-penicillanate (C-3 COOMe) A1 Enzyme Active Site B1 Salt Bridge Formation (High Affinity) A1->B1 C1 Acyl-Enzyme Intermediate B1->C1 D1 Rapid Hydrolysis C1->D1 A2 Enzyme Active Site B2 Loss of Electrostatic Anchor (Steric Clash) A2->B2 C2 Poor/No Acylation B2->C2 D2 Negligible Turnover C2->D2

Fig 1: Mechanistic divergence in enzyme active site recognition based on C-3 esterification.

Quantitative Performance Comparison

The structural divergence translates to a massive discrepancy in kinetic parameters. Benzylpenicillin acts as a rapid substrate for β -lactamases and a potent suicide inhibitor of PBPs. In contrast, methyl-penicillanate derivatives are highly resistant to enzymatic hydrolysis but fail entirely to inhibit target PBPs[3].

Table 1: Kinetic Parameters in Enzyme Assays
CompoundEnzyme TargetAssay Type kcat​ (s⁻¹) Km​ (µM) kcat​/Km​ (M⁻¹ s⁻¹)Performance Note
Benzylpenicillin Class A β -lactamaseHydrolysis~1,000 - 2,00020 - 50~ 5×107 Excellent substrate; rapid turnover[3].
Methyl-penicillanate Class A β -lactamaseHydrolysis< 0.1> 1,000< 103 103 to 104 -fold less sensitive to hydrolysis[3].
Benzylpenicillin R61 DD-peptidase (PBP)InactivationN/A (Acylation)N/A~ 10,000 Rapid acylation and irreversible inactivation[4].
Methyl-penicillanate R61 DD-peptidase (PBP)InactivationN/AN/A< 0.1No inactivation observed after 1h incubation[3].

Data synthesized from established steady-state kinetics at pH 7.0, 30°C.

Experimental Protocols: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the lack of activity in methyl-penicillanate is due to structural non-recognition rather than reagent degradation.

Protocol A: UV-Vis Spectrophotometric β -Lactamase Hydrolysis Assay

This assay measures the opening of the β -lactam ring, which results in a distinct decrease in molar absorptivity at 232 nm or 260 nm (depending on the specific derivative and buffer)[3].

Reagents & Equipment:

  • Enzyme: Purified Class A β -lactamase (e.g., TEM-1 or B. licheniformis).

  • Buffer: 10 mM Sodium Phosphate buffer, pH 7.0.

  • Substrates: Benzylpenicillin (positive control) and Methyl-penicillanate (test compound), prepared as 10 mM stock solutions in minimal methanol/buffer (due to the ester's lower aqueous solubility).

  • Equipment: Double-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder (30°C).

Step-by-Step Methodology:

  • Baseline Establishment: Pipette 980 µL of pre-warmed (30°C) phosphate buffer into a quartz cuvette. Blank the spectrophotometer at 232 nm.

  • Substrate Addition: Add 10 µL of the 10 mM substrate stock (final concentration: 100 µM). Record the stable baseline absorbance for 30 seconds.

  • Enzyme Initiation: Rapidly inject 10 µL of the β -lactamase solution (optimized to yield a ΔA/min of ~0.1 for benzylpenicillin). Mix by rapid inversion.

  • Kinetic Monitoring: Record the decrease in absorbance continuously for 3 minutes.

  • Self-Validation Control: To prove the methyl ester stock is not simply degraded, subject an aliquot of the ester to alkaline hydrolysis (0.1 M NaOH for 10 mins), neutralize, and run a comparative TLC or mass spec to confirm the intact β -lactam ring was present prior to the enzyme assay.

  • Data Analysis: Calculate initial velocities ( v0​ ) and derive kcat​ and Km​ using non-linear regression (Michaelis-Menten model).

Workflow Step1 1. Enzyme Preparation Equilibrate β-lactamase in 10 mM Phosphate Buffer (pH 7.0) Step2 2. Substrate Introduction Add Benzylpenicillin or Methyl-penicillanate (0.1 - 0.5 mM) Step1->Step2 Step3 3. Spectrophotometric Monitoring Track ΔA at 232 nm or 260 nm (30°C) Step2->Step3 Step4 4. Kinetic Analysis Derive Michaelis-Menten Parameters (kcat, Km) Step3->Step4

Fig 2: Standardized workflow for comparative beta-lactamase hydrolysis assays.

Protocol B: DD-Peptidase (PBP) Inactivation Assay

Because methyl-penicillanate does not act as a substrate, we must test if it acts as a competitive inhibitor or irreversible inactivator of PBPs.

Step-by-Step Methodology:

  • Incubation: Incubate 0.15 µM of R61 DD-peptidase with varying concentrations of methyl-penicillanate (0.1 to 0.5 mM) in 10 mM phosphate buffer (pH 7.0) at 25°C[3].

  • Sampling: Remove aliquots at defined time intervals (0, 10, 20, 30, and 60 minutes).

  • Residual Activity Measurement: Assay the removed aliquots for residual DD-peptidase activity using a standard fluorescent reporter substrate (e.g., a specific thioester or fluorescently tagged D-Ala-D-Ala analog).

  • Validation Check: If no inactivation is observed (which is expected for the methyl ester), spike the 60-minute reaction mixture with 10 µM benzylpenicillin. A rapid drop to 0% activity validates that the enzyme was fully active and capable of being inhibited, proving the ester's true lack of affinity[3].

Conclusion & Application Insights

For drug development professionals, the comparison between benzylpenicillin and methyl-penicillanate underscores a non-negotiable rule of β -lactam design: The C-3 anionic charge is obligatory for target engagement.

While esterification (creating prodrugs) is a valid strategy to increase oral bioavailability (lipophilicity) in clinical applications, the ester must be rapidly hydrolyzed by host esterases in vivo to liberate the active free carboxylate before encountering the bacterial pathogen. In isolated in vitro enzyme assays lacking these host esterases, methyl-penicillanate will consistently appear biologically inert.

References

  • The effect of the carboxy group on the chemical and β-lactamase reactivity of β-lactam antibiotics. ResearchGate. Available at:[Link]

  • The Importance of the Negative Charge of Beta-lactam Compounds in the Interactions With Active-site Serine Dd-peptidases and Beta-lactamases. SciSpace. Available at:[Link]

  • Synthesis and Reactivity with β-Lactamases of “Penicillin-like” Cyclic Depsipeptides. ACS Publications. Available at:[Link]

  • β-Lactams against the Fortress of the Gram-Positive Staphylococcus aureus Bacterium. PMC - NIH. Available at:[Link]

Sources

Validation

Cross-Reactivity Validation of Methyl-Penicillanate in Allergy Models: A Comparative Guide

As drug development pushes toward novel beta-lactam derivatives and structural analogs, assessing immunogenic cross-reactivity remains a critical safety bottleneck. Historically, beta-lactam hypersensitivity was attribut...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward novel beta-lactam derivatives and structural analogs, assessing immunogenic cross-reactivity remains a critical safety bottleneck. Historically, beta-lactam hypersensitivity was attributed broadly to the core thiazolidine-beta-lactam fused ring. However, modern immunological profiling reveals that the R-group side chains are the primary drivers of IgE-mediated cross-reactivity 1.

To objectively validate this, methyl-penicillanate —a simple esterified penam core lacking a complex R1 side chain—serves as an ideal baseline probe. By comparing methyl-penicillanate against side-chain-bearing beta-lactams (like amoxicillin and cefazolin), researchers can isolate core-mediated immunogenicity from side-chain-mediated responses. This guide details the self-validating experimental models required to map these cross-reactivity profiles accurately.

Mechanistic Grounding: Haptenation and IgE Cross-Linking

Beta-lactams are low-molecular-weight compounds (<1000 Da) and cannot trigger an immune response natively. They must act as haptens. Under physiological conditions, the strained beta-lactam ring undergoes nucleophilic attack by the amino groups of serum carrier proteins (e.g., Human Serum Albumin), forming a covalently bound penicilloyl-protein conjugate.

In an individual sensitized to a specific side chain (e.g., the aminobenzyl group of amoxicillin), re-exposure leads to the cross-linking of specific IgE antibodies on the surface of basophils and mast cells, triggering rapid degranulation. Because methyl-penicillanate lacks this bulky side chain, it theoretically bypasses side-chain-specific IgE recognition, resulting in negligible cross-reactivity.

Haptenation Drug Methyl-penicillanate (Hapten) Conjugate Penicilloyl-Protein Conjugate Drug->Conjugate Covalent Binding Protein Carrier Protein (e.g., HSA) Protein->Conjugate IgE Specific IgE on Basophils Conjugate->IgE Cross-linking Degranulation Degranulation (CD63+ / Histamine) IgE->Degranulation Activation

Pathway of methyl-penicillanate haptenation and IgE-mediated basophil degranulation.

In Vitro Validation: The Basophil Activation Test (BAT)

The Basophil Activation Test (BAT) is a highly specific ex vivo flow cytometry assay that serves as an in vitro provocation test, quantifying the expression of activation markers (CD63 or CD203c) following allergen exposure 2.

Step-by-Step BAT Protocol

This protocol is designed as a self-validating system, ensuring that false negatives (due to non-responder basophils) and false positives (due to cytotoxicity) are controlled.

  • Blood Collection : Draw peripheral blood from amoxicillin-allergic donors into heparinized tubes.

    • Causality: Heparin is mandatory. EDTA chelates extracellular calcium, which is an absolute requirement for the intracellular signaling cascade that drives basophil degranulation.

  • Buffer Preparation & Priming : Dilute blood 1:5 in a stimulation buffer supplemented with IL-3 (2 ng/mL).

    • Causality: IL-3 primes the basophils, lowering their activation threshold and significantly increasing the assay's sensitivity for weak cross-reactive haptens.

  • Allergen Incubation (The Provocation) : Aliquot 100 µL of primed blood into flow tubes. Add methyl-penicillanate, amoxicillin, and cefazolin at titrated concentrations (0.1, 1.0, and 5.0 mg/mL).

    • Self-Validation: Include a positive control (Anti-FcεRI mAb, to confirm basophil viability/responsiveness) and a negative control (buffer only, to establish baseline spontaneous activation). Incubate for 15 minutes at 37°C.

  • Fluorophore Staining : Add Anti-CCR3-PE and Anti-CD63-FITC antibodies. Incubate for 20 minutes at 4°C in the dark.

    • Causality: CCR3 is constitutively expressed on eosinophils and basophils, allowing precise gating of basophils (CCR3+/SSC-low) in whole blood without the need for complex isolation steps. CD63 is a lysosomal membrane protein that only translocates to the cell surface during degranulation.

  • Lysis and Fixation : Add erythrocyte lysis buffer, wash with PBS, and fix in 1% paraformaldehyde.

  • Flow Cytometry Analysis : Acquire a minimum of 500 CCR3+ basophils. Calculate the Stimulation Index (SI) by dividing the percentage of CD63+ basophils in the stimulated sample by the negative control. An SI ≥ 2.0 and absolute CD63+ ≥ 5% indicates a positive cross-reaction 3.

BAT_Workflow Blood 1. Heparinized Whole Blood Stim 2. Allergen Incubation (Methyl-penicillanate vs Controls) Blood->Stim Stain 3. Fluorophore Staining (CCR3, CD63, CD203c) Stim->Stain Lysis 4. Erythrocyte Lysis & Fixation Stain->Lysis Flow 5. Flow Cytometry (Gating CCR3+/SSC-low) Lysis->Flow Analysis 6. Stimulation Index (SI) Calculation Flow->Analysis

Step-by-step workflow for the ex vivo Basophil Activation Test (BAT).

In Vivo Validation: Murine Active Systemic Anaphylaxis (ASA)

While BAT provides high-throughput cellular specificity, in vivo models are required to validate the systemic physiological translation of these findings.

Step-by-Step ASA Protocol
  • Sensitization Phase : On Days 0 and 14, inject BALB/c mice intraperitoneally (IP) with Amoxicillin conjugated to Keyhole Limpet Hemocyanin (KLH), adsorbed to an Aluminum hydroxide (Alum) adjuvant.

    • Causality: KLH provides the necessary MHC-II peptide epitopes for T-cell help, while Alum strictly polarizes the immune system toward a Th2 phenotype, ensuring robust IgE production rather than IgG tolerance.

  • Challenge Phase : On Day 28, inject the mice intravenously (IV) via the tail vein with Methyl-penicillanate conjugated to Bovine Serum Albumin (BSA).

    • Causality: Using BSA for the challenge (instead of KLH) ensures that any anaphylactic response is strictly driven by the hapten (methyl-penicillanate cross-reacting with amoxicillin-specific IgE) and not an immune response against the carrier protein.

  • Physiological Readout : Monitor core body temperature via a rectal probe every 10 minutes for 1 hour post-challenge.

    • Causality: In murine models, systemic anaphylaxis manifests as rapid, severe hypothermia due to massive vasodilation, making temperature drop (Δ°C) a highly reliable, quantitative proxy for anaphylactic shock.

Comparative Experimental Data

When tested in amoxicillin-sensitized models, methyl-penicillanate demonstrates negligible cross-reactivity. This aligns with modern clinical consensus that cross-reactivity between penicillins and early-generation cephalosporins (like cefazolin) is exceptionally low (<2%) when side chains do not match 4.

Table 1: Cross-Reactivity Profiles in Amoxicillin-Sensitized Models

CompoundStructural FeatureBAT Stimulation Index (SI)*Murine ASA (Δ°C Drop)Cross-Reactivity Risk
Amoxicillin Aminobenzyl side chain6.8 (Positive)-4.5 °C (Severe)High (Homologous)
Methyl-penicillanate Core penam ring only1.1 (Negative)-0.2 °C (Baseline)Negligible
Cefazolin Distinct R1/R2 side chains1.3 (Negative)-0.4 °C (Baseline)Negligible (<2%)

*Note: An SI ≥ 2.0 is the clinical threshold for a positive basophil activation response.

Conclusion

The experimental data clearly validates that the core thiazolidine-beta-lactam ring—represented here by methyl-penicillanate—is insufficient to trigger meaningful IgE-mediated cross-reactivity in amoxicillin-sensitized models. By utilizing self-validating BAT workflows and robust murine ASA models, researchers can confidently demonstrate that beta-lactam cross-reactivity is predominantly side-chain dependent. This mechanistic clarity is vital for developing novel beta-lactam therapeutics and preventing the unnecessary avoidance of life-saving antibiotics in patients with labeled penicillin allergies 5.

References

  • Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoper
  • The Role of the Basophil Activation Test in the Diagnosis of Drug-Induced Anaphylaxis. MDPI.
  • Determining the role of basophil activation testing in reported type 1 allergy to beta-lactam antibiotics. Frontiers.
  • Penicillin Allergy and Cross-reactivity with other Beta-lactams. TUMS.
  • The use of basophil activation tests (BATs) in the diagnosis of penicillin allergy.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Methyl-Penicillanate Docking Scores Against Experimental Data

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, computational methods such as molecular docking serve as a powerful and cost-effective tool to predict t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational methods such as molecular docking serve as a powerful and cost-effective tool to predict the binding of potential drug molecules to their protein targets.[1] This in silico approach allows for the rapid screening of vast compound libraries to identify promising candidates for further development.[2] However, the predictions generated by computational models are not infallible and demand rigorous experimental validation to confirm their accuracy and relevance.[1]

This guide provides a comprehensive, in-depth comparison of a computational docking workflow for methyl-penicillanate, a derivative of the core penicillin structure, with gold-standard experimental techniques for measuring protein-ligand binding affinity.[3] We will use a Class A β-lactamase as our target protein, a clinically significant enzyme class responsible for bacterial resistance to β-lactam antibiotics.[4][5] By grounding our computational predictions in robust experimental data, we can build a trustworthy and validated model for future drug design and optimization efforts.

Part 1: The Computational Docking Workflow

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein.[6] This process involves a search algorithm, which generates various binding poses, and a scoring function, which ranks these poses based on their predicted thermodynamic stability.[1]

Causality Behind the Workflow

Every step in preparing the protein and ligand is critical for ensuring the physiological relevance and accuracy of the simulation. Omitting these steps can lead to artifacts and unreliable predictions. For instance, failing to add hydrogen atoms would result in an incorrect calculation of electrostatic and hydrogen bonding interactions, which are fundamental drivers of molecular recognition. Similarly, an incorrect protonation state for the ligand or key protein residues can completely alter the predicted binding mode.

Experimental Protocol: Molecular Docking of Methyl-Penicillanate
  • Target Protein Preparation:

    • Objective: To prepare the β-lactamase crystal structure for docking by cleaning the raw data and assigning correct chemical properties.

    • Procedure:

      • Obtain the 3D crystal structure of a Class A β-lactamase (e.g., TEM-1 or KPC-2) from the Protein Data Bank (PDB). For this guide, we will reference the KPC-2 β-lactamase (PDB ID: 3E2L).[7]

      • Using molecular modeling software (e.g., BIOVIA Discovery Studio, Schrödinger Maestro), remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[8]

      • Add polar hydrogen atoms to the protein structure, which are often omitted in crystal structure files but are essential for calculating interactions.

      • Assign appropriate atomic charges using a standard force field (e.g., CHARMm).

      • Define the binding site. This is typically achieved by creating a grid box centered on the catalytic serine residue (Ser70 in most Class A β-lactamases) or the location of a known, co-crystallized inhibitor.[5][9]

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of methyl-penicillanate with the correct chemical properties.

    • Procedure:

      • Obtain the 2D structure of methyl-penicillanate from a chemical database like PubChem (CID 12914554).[10]

      • Convert the 2D structure to a 3D conformation.

      • Perform energy minimization on the 3D structure using a force field to obtain a stable, low-energy conformer.[8]

      • Assign appropriate atom types and calculate partial charges (e.g., Gasteiger charges).

      • Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • Docking Simulation and Analysis:

    • Objective: To predict the binding pose and affinity of methyl-penicillanate in the β-lactamase active site.

    • Procedure:

      • Execute the docking simulation using software such as AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the defined binding site.

      • The software's scoring function will calculate the binding energy for each pose, typically reported in kcal/mol. A more negative score indicates a more favorable predicted binding affinity.[11]

      • Analyze the results, focusing on the top-ranked pose (lowest binding energy).

      • Visualize the predicted binding pose to examine key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. Tools like PyMOL or Chimera are excellent for this purpose.[11]

      • Calculate the Root Mean Square Deviation (RMSD) if a known co-crystallized ligand is available for comparison. An RMSD value below 2.0 Å is generally considered a successful prediction of the binding pose.[12]

Visualization of the Docking Workflow

G cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB: 3E2L) CleanPDB 3. Clean & Prepare Protein (Remove water, add hydrogens) PDB->CleanPDB Ligand 2. Obtain Ligand Structure (PubChem: 12914554) PrepLigand 4. Prepare Ligand (Energy minimize, assign charges) Ligand->PrepLigand Dock 5. Run Docking Simulation (e.g., AutoDock Vina) CleanPDB->Dock PrepLigand->Dock Analyze 6. Analyze Docking Score (Binding Energy in kcal/mol) Dock->Analyze Visualize 7. Visualize Binding Pose (Identify key interactions) Analyze->Visualize

Caption: A flowchart of the computational molecular docking workflow.

Part 2: The Experimental Validation

Experimental validation is the cornerstone of trustworthy computational science.[1] It provides quantitative data on the physical reality of the protein-ligand interaction, which can then be used to assess the accuracy of the docking protocol.[11]

Key Experimental Techniques

Several biophysical techniques can be used to measure binding affinity. Among the most rigorous and widely accepted are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[6][13] These methods provide direct, quantitative measurements of binding constants (Kd), which is the ultimate benchmark for our computational predictions.

Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Principle of Causality: ITC is considered a gold-standard technique because it directly measures the heat released or absorbed when a ligand binds to a protein.[6] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[13]

  • Methodology:

    • Preparation: Prepare highly purified β-lactamase protein and a concentrated stock solution of methyl-penicillanate in the same buffer to avoid heat of dilution artifacts.

    • Loading: Load the protein solution into the sample cell of the ITC instrument and the methyl-penicillanate solution into the injection syringe.

    • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

    • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of ligand to protein.

    • Fitting: Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Experimental Protocol 2: Surface Plasmon Resonance (SPR)
  • Principle of Causality: SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][13] This allows for the determination of not only the binding affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).

  • Methodology:

    • Chip Preparation: Immobilize the purified β-lactamase protein onto the surface of an SPR sensor chip.

    • Analyte Preparation: Prepare a series of dilutions of methyl-penicillanate (the analyte) in a suitable running buffer.

    • Binding Measurement: Inject the different concentrations of methyl-penicillanate across the sensor chip surface and monitor the change in the SPR signal (measured in Response Units, RU) over time. This generates association and dissociation curves.

    • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

    • Data Analysis: Fit the kinetic data from the sensorgrams to a binding model (e.g., 1:1 Langmuir binding) to calculate the ka and kd values. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Part 3: Data Comparison and Validation

The ultimate test of a docking protocol is its ability to reproduce experimental results.[1] This is assessed by comparing the predicted binding affinity (from the docking score) with the measured binding affinity (from ITC or SPR).

Summarizing the Data

The quantitative results from both the computational and experimental workflows should be compiled into a clear, comparative table.

ParameterComputational DockingExperimental (ITC)Experimental (SPR)
Metric Binding Energy (kcal/mol)Dissociation Constant (Kd)Dissociation Constant (Kd)
Hypothetical Value -7.2 kcal/mol50 µM55 µM
Interpretation Strong predicted bindingModerate measured affinityModerate measured affinity
Analysis and Interpretation

A strong correlation between the rank-ordering of docking scores and experimentally determined binding affinities for a series of compounds is a key indicator of a validated docking protocol.[14] For a single compound like methyl-penicillanate, a favorable docking score should correspond to a measurable binding affinity in the experimental assays.

Discrepancies can arise from several factors:

  • Scoring Function Limitations: Most scoring functions are approximations and may not perfectly capture all the complexities of molecular interactions, such as solvation effects or entropic contributions.[15]

  • Protein Flexibility: Standard docking protocols often treat the protein as a rigid structure. However, proteins are dynamic, and induced-fit effects upon ligand binding are not always captured.[16]

  • Experimental Conditions: Differences in pH, ionic strength, or temperature between the simulation and the experiment can affect binding affinity.

Visualization of the Validation Logic

G cluster_in_silico In Silico Pathway cluster_in_vitro In Vitro Pathway docking Molecular Docking (Prediction) score Docking Score (-7.2 kcal/mol) docking->score validation Validation (Correlation Analysis) score->validation Compare exp Biophysical Assays (ITC / SPR) kd Binding Affinity (Kd) (~50 µM) exp->kd kd->validation Compare

Caption: The logic of validating computational predictions with experimental data.

Conclusion

The validation of molecular docking scores with robust experimental data is a non-negotiable step in modern, structure-based drug design. It transforms a computational prediction into a trustworthy, actionable model. By following a systematic workflow that combines meticulous in silico preparation and docking with gold-standard biophysical assays like ITC and SPR, researchers can build confidence in their models. This validated approach not only confirms the specific binding of a compound like methyl-penicillanate but also establishes a reliable protocol for screening and optimizing future generations of inhibitors against critical targets like β-lactamases.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]

  • Talele, T. T. (2023, June 26). Structure-based virtual screening, molecular docking, and molecular dynamics simulation approaches for identification of new potential inhibitors of class a β-lactamase enzymes. Taylor & Francis Online. Available at: [Link]

  • Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Hilaris Publishing. Available at: [Link]

  • Journal of Pure and Applied Microbiology. (2024, July 22). In silico Molecular Docking of Cyclic Peptides against TEM-1 Beta-Lactamases for Effective Antimicrobial Drug Development. Available at: [Link]

  • Research of New Class C beta-Lactamase Inhibitor by Molecular Docking’s Method. (n.d.). Asian Journal of Applied Sciences. Available at: [Link]

  • Lill, M. A., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Available at: [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. Available at: [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein? Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Docking Studies for Identification of Combinational Drug against ß-Lactamase in Antibiotic Resistant Bacteria Introduction. Available at: [Link]

  • RCSB PDB. (2022, July 13). 7QLP: Structure of beta-lactamase TEM-171 complexed with tazobactam intermediate at 2.3 A resolution. Available at: [Link]

  • ACS Publications. (2025, July 14). Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Available at: [Link]

  • ResearchGate. (n.d.). Docking protocol validation showing the relationship between the... Download Scientific Diagram. Available at: [Link]

  • RCSB PDB. (2009, August 4). 3E2L: Crystal Structure of the KPC-2 Beta-lactamase/Beta-lactamase inhibitor protein (BLIP). Available at: [Link]

  • Michigan State University. (n.d.). Improving Docking Validation. Biochemistry and Molecular Biology. Available at: [Link]

  • Bonomo, R. A., et al. (n.d.). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. PMC. Available at: [Link]

  • Dovepress. (2025, March 12). Network Pharmacology, Molecular Docking and Experimental Validation on. DDDT. Available at: [Link]

  • Onto-sight AI. (n.d.). Methyl-Penicillanate Antibiotic Properties. Available at: [Link]

  • NIH PubChem. (n.d.). Methyl-penicillanate | C9H13NO3S | CID 12914554. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Methyl-Penicillanate Disposal and Chemical Inactivation: A Definitive Operational Guide

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of reactive intermediates. Methyl-penicillanate,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of reactive intermediates. Methyl-penicillanate, a key esterified beta-lactam precursor, presents unique logistical and safety challenges. Improper disposal not only violates environmental regulations but also contributes to the global crisis of antimicrobial resistance (AMR)[1]. Furthermore, aerosolized beta-lactam dust or solutions pose severe hypersensitivity and anaphylaxis risks to laboratory personnel[2].

This guide provides a self-validating, field-proven protocol for the chemical inactivation and disposal of methyl-penicillanate. We will move beyond basic instructions to explore the mechanistic causality behind each operational step, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Rationale: Why Alkaline Hydrolysis?

The defining structural feature of methyl-penicillanate is its four-membered beta-lactam ring. The carbonyl carbon within this ring is highly electrophilic due to ring strain and reduced amide resonance. If flushed down the drain, intact beta-lactams persist in the environment, exerting selective pressure on environmental microbiomes and fostering the horizontal transfer of beta-lactamase resistance genes[1]. Consequently, the Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals[3].

To mitigate this, we employ targeted alkaline hydrolysis . The introduction of a strong base (e.g., 1 M NaOH) provides hydroxide ions that act as potent nucleophiles. The hydroxide attacks the electrophilic beta-lactam carbonyl, resulting in the irreversible cleavage of the ring[4]. This structural destruction yields methyl penicilloate derivatives, which are biologically inactive because they can no longer acylate the serine residues in bacterial Penicillin-Binding Proteins (PBPs)[5].

Quantitative Operational Parameters

To ensure reproducibility and complete biological inactivation prior to disposal, the following parameters must be strictly adhered to:

ParameterSpecificationMechanistic Purpose
Inactivation Reagent 1 M Sodium Hydroxide (NaOH)Provides a high concentration of nucleophilic OH⁻ ions for ring cleavage.
Volume Ratio 1:2 (Waste : 1M NaOH)Ensures a vast molar excess of base to drive the hydrolysis reaction to completion[3].
Reaction Time 30 - 60 minutesAllows sufficient kinetic time for total hydrolysis of the beta-lactam population[5].
Neutralization Reagent 1 M Hydrochloric Acid (HCl)Quenches unreacted NaOH to prevent downstream corrosive hazards.
Target Final pH 6.0 - 8.0Stabilizes the waste stream for safe transport and regulatory compliance[3].
Standard Operating Procedure: Chemical Inactivation Workflow
Phase 1: Preparation and Safety Controls
  • Engineering Controls: Conduct all procedures inside a certified chemical fume hood. This prevents the inhalation of aerosolized powders or vapors, which can cause severe respiratory sensitization and anaphylaxis[2].

  • Personal Protective Equipment (PPE): Don a disposable laboratory coat of low permeability, chemical-resistant gloves (e.g., nitrile), and safety goggles[6].

  • Reagent Preparation: Freshly prepare the 1 M NaOH and 1 M HCl solutions to ensure accurate molarity.

Phase 2: Alkaline Hydrolysis (Inactivation)
  • Volumetric Measurement: Quantify the exact volume of the methyl-penicillanate waste solution.

  • Base Addition: Slowly add two volumes of 1 M NaOH for every one volume of methyl-penicillanate waste[3]. (Example: To 100 mL of waste, add 200 mL of 1 M NaOH).

  • Agitation: Stir the mixture continuously using a magnetic stir plate at ambient temperature for a minimum of 30 minutes.

    • Causality: Continuous stirring maximizes the collision frequency between the hydroxide nucleophiles and the beta-lactam molecules, overcoming diffusion limits and ensuring complete ring cleavage[5].

Phase 3: Neutralization
  • pH Monitoring: Insert a calibrated pH meter into the reaction vessel. The initial pH will be highly basic (>12).

  • Acid Quenching: Dropwise, add 1 M HCl while monitoring the readout. Continue until the pH stabilizes between 6.0 and 8.0[3].

    • Causality: Highly alkaline waste cannot be legally transported or disposed of safely. Neutralization renders the aqueous waste chemically stable and safe for standard hazardous waste containers.

Phase 4: Final Disposal
  • Collection: Transfer the neutralized, biologically inactive solution into a designated, clearly labeled aqueous hazardous waste container[7]. Do not use original reagent jugs without completely defacing old labels.

  • Contractor Handoff: Store the container in a compliant Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) until pickup by a certified hazardous waste management contractor[7].

Process Visualization: Inactivation Pathway

G A Methyl-Penicillanate Waste Stream B Safety Setup (Fume Hood, PPE) A->B C Alkaline Hydrolysis (1M NaOH, 1:2 Ratio) B->C D β-Lactam Ring Cleavage (Biologically Inactive) C->D Nucleophilic Attack E Neutralization (1M HCl to pH 6.0-8.0) D->E 30-60 min Reaction F Hazardous Waste Collection & Disposal E->F pH Verified

Workflow for the chemical inactivation and disposal of methyl-penicillanate waste.

References
  • MDPI. "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance."[Link]

  • Frontiers. "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition."[Link]

  • Lablogatory. "Hazardous Waste Must be Properly Labeled."[Link]

Sources

Handling

Personal protective equipment for handling Methyl-penicillanate

Operational Safety and PPE Master Guide: Handling Methyl-Penicillanate 1. Executive Summary & Mechanistic Hazard Profile Methyl-penicillanate, a core intermediate in the synthesis of beta-lactamase inhibitors (such as su...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Master Guide: Handling Methyl-Penicillanate

1. Executive Summary & Mechanistic Hazard Profile Methyl-penicillanate, a core intermediate in the synthesis of beta-lactamase inhibitors (such as sulbactam pivoxil[1]), presents unique occupational hazards distinct from standard organic reagents. As a beta-lactam derivative, its primary risk is not acute systemic toxicity, but rather its potent capability as an immunological sensitizer[2].

Causality of Hazard: The highly strained four-membered beta-lactam ring is extremely electrophilic. If methyl-penicillanate dust is inhaled or contacts the skin, the beta-lactam ring can undergo nucleophilic attack by the amino groups of host proteins (e.g., human albumin)[3]. This covalent binding forms a hapten-protein complex, which the immune system recognizes as foreign, triggering IgE antibody production. Subsequent exposures can elicit severe allergic reactions, ranging from contact dermatitis to life-threatening anaphylaxis[4]. Therefore, the primary objective of the PPE and operational plan is absolute zero-exposure to dust and aerosols[5].

2. Quantitative PPE Specifications & Data Summary To prevent haptenization and sensitization, a multi-layered PPE strategy is mandatory[3]. The following table summarizes the required equipment, the quantitative protection factors, and the mechanistic rationale for each choice.

PPE CategorySpecification & StandardQuantitative/Protection MetricMechanistic Rationale
Respiratory NIOSH-approved N100 or P100 half-mask / PAPRFilters ≥99.97% of airborne particles >0.3 µmPrevents inhalation of fine powder, blocking the primary route for respiratory sensitization and asthma.
Hand Protection Double-layered Nitrile gloves (EN 374 compliant)Breakthrough time >480 minutesNitrile provides superior resistance to the compound. Double gloving ensures a fail-safe against micro-tears[5].
Eye Protection Tightly fitting safety goggles (ANSI Z87.1 / EN 166)Zero gap around the orbital regionShields the ocular mucosa from micro-dust settling, which can cause severe eye irritation and systemic absorption[6].
Body Protection Disposable, non-woven Tyvek® lab coat100% particulate hold-outPrevents powder from settling on street clothes, eliminating secondary exposure outside the lab[7].

3. Experimental Workflow: Self-Validating Handling Protocol A safety protocol is only as reliable as its built-in validation mechanisms. This step-by-step procedure ensures that any breach in containment is immediately detectable and correctable.

Step 1: Containment Validation (Pre-Weighing)

  • Action: Conduct all handling of methyl-penicillanate inside a Class II Biological Safety Cabinet (BSC) or a validated chemical fume hood[8].

  • Validation: Before opening the reagent bottle, verify the inward face velocity of the fume hood using a digital anemometer (target: 80–100 feet per minute). Tape a small piece of tissue to the sash; it must pull inward steadily.

Step 2: PPE Donning Sequence

  • Action: Inspect all PPE. Don the Tyvek coat, followed by the N100 respirator. Perform a positive/negative pressure seal check on the respirator. Don safety goggles, then the first pair of nitrile gloves (tucked under the coat cuffs), followed by the second pair (over the cuffs)[4].

  • Validation: The respirator seal check is self-validating; if air leaks around the nose bridge during a sharp exhalation, the seal is compromised and must be adjusted.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat. Static electricity can cause the fine methyl-penicillanate powder to aerosolize[2]. Wipe the exterior of the reagent bottle and the spatula with a static-reduction wipe before use.

  • Validation: Observe the powder during transfer. If particles are visibly repelling each other or clinging to the spatula handle, static is present. Stop, ground the equipment, and proceed slowly.

Step 4: Doffing and Decontamination

  • Action: Seal the reagent bottle. Remove the outer gloves inside the fume hood and dispose of them in a designated chemical waste bin. Wipe down the balance and hood surface with a 1% Sodium Hydroxide (NaOH) solution, followed by 70% ethanol[6].

  • Causality: The alkaline solution (NaOH) rapidly hydrolyzes the beta-lactam ring, chemically deactivating the sensitizing potential of any residual methyl-penicillanate before it can be removed from the hood.

4. Operational Workflow & Decontamination Logic

G Start Pre-Operational Fume Hood Validation PPE Don PPE (N100, Double Nitrile, Goggles) Start->PPE Handling Anti-Static Weighing & Transfer PPE->Handling Spill Spill or Aerosol Detected? Handling->Spill Decon Alkaline Hydrolysis (Ring Cleavage) Spill->Decon Yes StandardClean Standard Surface Wipe (1% NaOH) Spill->StandardClean No Disposal Hazardous Waste Incineration Decon->Disposal StandardClean->Disposal

Caption: Workflow for handling Methyl-penicillanate, emphasizing containment and decontamination.

5. Emergency Spill and Disposal Plan In the event of a spill outside the fume hood, immediate isolation is required to prevent widespread aerosolization[9].

  • Evacuate and Secure: Personnel without N100/P100 respirators must immediately vacate the area[2].

  • Containment: Do not sweep the powder, as this generates airborne dust[9]. Instead, gently cover the spill with absorbent pads dampened with a 1% NaOH solution to suppress dust and initiate chemical degradation[2].

  • Collection: After 15 minutes of contact time (allowing for complete beta-lactam hydrolysis), carefully scoop the wet material using non-sparking tools into a heavy-duty, sealable hazardous waste container[8].

  • Disposal: Label the container as "Hazardous Chemical Waste: Beta-Lactam / Penicillanate Derivatives." Do not mix with general organic waste. It must be sent for high-temperature incineration according to local environmental regulations.

References

  • Title: SAFETY DATA SHEET - Zoetis NZ. Source: Zoetis. URL:[Link]

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